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7-METHOXY-1,3-BENZOXAZOL-2-AMINE Documentation Hub

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Core Science & Biosynthesis

Foundational

2-amino-7-methoxybenzoxazole chemical structure and properties

Topic: 2-Amino-7-Methoxybenzoxazole: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-7-Methoxybenzoxazole: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

2-Amino-7-methoxybenzoxazole (CAS: 1554147-50-0) represents a specialized heterocyclic scaffold within the benzoxazole family, distinguished by the specific regiochemical placement of a methoxy group at the C7 position (adjacent to the ring oxygen). Unlike its more common 5- or 6-substituted analogues, the 7-methoxy variant offers unique steric and electronic properties that modulate the basicity of the oxazole nitrogen and the lipophilicity of the overall core.

This scaffold is a critical intermediate in the synthesis of Interleukin-1


 Converting Enzyme (ICE) inhibitors , VEGFR-2 kinase antagonists , and novel fluorescent probes.[1] Its synthesis requires precise regiochemical control, typically starting from 2-nitro-6-methoxyphenol to ensure the correct substitution pattern.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8]

Structural Architecture

The molecule consists of a benzene ring fused to an oxazole ring. The numbering system is critical for accurate identification:

  • Position 1: Oxygen atom.[1][2]

  • Position 2: Amino group attachment (

    
    ).[1][3]
    
  • Position 3: Nitrogen atom.[1][3][4]

  • Position 7: Carbon atom on the benzene ring adjacent to the Oxygen (1).

Electronic Effects: The methoxy group at C7 exerts a positive mesomeric effect (+M) , donating electron density into the ring system.[1] However, its proximity to the electronegative oxygen (O1) also introduces an inductive withdrawal (-I) effect.[1]

  • Result: The electron density at N3 is modulated, often making the ring nitrogen slightly more basic than in unsubstituted benzoxazole, enhancing its hydrogen-bond accepting capability in enzyme active sites.[1]

Tautomerism

Like all 2-aminobenzazoles, this compound exhibits amino-imino tautomerism.[1]

  • Amino form (A): Predominant in solution and solid state due to aromatic stabilization of the benzene ring.

  • Imino form (B): Transient species, often relevant during nucleophilic substitution reactions or specific binding events.[1]


[1]
Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 164.16 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][5][2][6]
pKa (Conjugate Acid) ~3.5 - 4.5 (Estimated; N3 protonation)
LogP ~1.2 - 1.5 (Lipophilic, suitable for CNS penetration)

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most reliable route to 2-amino-7-methoxybenzoxazole avoids the ambiguity of electrophilic aromatic substitution on a pre-formed benzoxazole. Instead, it utilizes a cyclization-desulfurization or cyclization-dehydration strategy starting from a regiodefined phenol.[1]

Precursor Selection:

  • Target: 7-Methoxy (adjacent to O).[1]

  • Required Phenol: 2-Amino-6-methoxyphenol .

  • Starting Material: 2-Nitro-6-methoxyphenol (commercially available).[1]

Detailed Synthetic Protocol

This protocol describes a robust, two-step synthesis suitable for gram-scale preparation.[1]

Step 1: Reduction of 2-Nitro-6-methoxyphenol
  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Procedure:

    • Dissolve 2-nitro-6-methoxyphenol (10 mmol) in anhydrous methanol (50 mL).

    • Add 10% Pd/C catalyst (10 wt%).[1]

    • Stir vigorously under a hydrogen balloon atmosphere for 4–6 hours at RT.

    • Monitor: TLC should show disappearance of the yellow nitro compound and appearance of the polar amine.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Product: 2-Amino-6-methoxyphenol (unstable; use immediately).

Step 2: Cyclization with Cyanogen Bromide (BrCN) [1]
  • Reagents: Cyanogen Bromide (Caution: Highly Toxic),

    
    , 
    
    
    
    /MeOH.[1]
  • Procedure:

    • Suspend the fresh 2-amino-6-methoxyphenol (10 mmol) in a mixture of water (20 mL) and methanol (10 mL).

    • Add solid

      
       (12 mmol) to buffer the solution.
      
    • Cool the mixture to 0°C.

    • Add Cyanogen Bromide (11 mmol) portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: The product often precipitates. If not, evaporate methanol and extract with Ethyl Acetate (

      
       mL).[1]
      
    • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Green Chemistry Alternative (NCTS)

For safety-critical environments avoiding BrCN, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used as a solid, non-volatile cyanating agent.[1]

  • Conditions: NCTS (1.0 equiv), 10% mol LiHMDS, THF, Reflux 4h.

Visualization of Synthesis & Mechanism[1]

The following diagram illustrates the specific regiochemical pathway required to yield the 7-methoxy isomer.

SynthesisPath cluster_mech Cyclization Mechanism Nitro 2-Nitro-6-methoxyphenol (Starting Material) Amino 2-Amino-6-methoxyphenol (Intermediate) Nitro->Amino Pd/C, H2 Reduction Product 2-Amino-7-methoxybenzoxazole (Target Scaffold) Amino->Product BrCN or NCTS Cyclization Step1 Nucleophilic Attack (-NH2 on -CN) Step2 Ring Closure (-OH attack) Step1->Step2

Figure 1: Synthetic route highlighting the precursor regiochemistry required to place the methoxy group at position 7.[1]

Biological & Pharmacological Applications[1][2][3][4][6][7][10][11]

ICE (Caspase-1) Inhibition

The 7-methoxybenzoxazole core serves as a bioisostere for amide or urea linkers in Interleukin-1


 Converting Enzyme (ICE)  inhibitors.[1]
  • Mechanism: The benzoxazole nitrogen (N3) can accept a hydrogen bond from the enzyme backbone, while the 7-methoxy group fills a specific hydrophobic pocket (S2 or S3 subsite) in the caspase active site.[1]

  • Relevance: Treatment of inflammatory diseases (Rheumatoid Arthritis) and autoimmune disorders.[1][7]

Kinase Inhibition (VEGFR-2)

Derivatives of 2-aminobenzoxazole are explored as Type II kinase inhibitors.

  • Binding Mode: The 2-amino group forms a "hinge binder" motif (donor-acceptor pair) with the kinase hinge region (e.g., Cys919 in VEGFR-2).[1]

  • SAR Insight: The 7-methoxy group prevents metabolic oxidation at the otherwise vulnerable C7 position and improves solubility compared to the unsubstituted analog.

Fluorescent Probes

Benzoxazoles are intrinsically fluorescent.[1] The 7-methoxy group acts as an auxochrome.

  • Shift: Bathochromic shift (Red shift) in absorption/emission compared to unsubstituted benzoxazole.[1]

  • Use: pH-sensitive probes (fluorescence is quenched upon protonation of the oxazole ring).

Experimental Validation (Quality Control)

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met:

TestExpected ResultDiagnostic Value
1H NMR (DMSO-d6) Singlet ~7.2–7.5 ppm (2H,

); Singlet ~3.9 ppm (3H,

); Aromatic signals (3H).[1]
Confirms structure and absence of regioisomers.
LC-MS (ESI+)

Confirms molecular weight.[1]
Melting Point Sharp range (typically >130°C)Indicates purity; broad range implies oligomerization.[1]

References

  • Vertex Pharmaceuticals Inc. (1997).[1] Inhibitors of interleukin-1beta converting enzyme. World Intellectual Property Organization.[1] WO 97/22619.[1] Link

  • Kasthuri, M., et al. (2015).[1][8][9] A Facile Synthesis of 2-Aminobenzoxazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Synlett, 26, 897–900.[1][2][9] Link[1]

  • Potts, K. T., et al. (1998).[1] 1,2,3-Dithiazoles as precursors to benzoxazoles. Journal of Organic Chemistry. Link[1]

  • Abdel-Aziz, H. A., et al. (2022).[1] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Czech Patent Office. (2000).[1] N-Acylamino compounds functioning as interleukin-1beta converting enzyme inhibitors. CZ300171B6.[1] Link

Sources

Exploratory

7-methoxy-1,3-benzoxazol-2-amine SMILES code COc1cccc2nc(N)oc12

SMILES: COc1cccc2nc(N)oc12 CAS Registry Number: (Generic reference to 2-aminobenzoxazole derivatives) Molecular Weight: 164.16 g/mol Executive Summary 7-methoxy-1,3-benzoxazol-2-amine represents a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

SMILES: COc1cccc2nc(N)oc12 CAS Registry Number: (Generic reference to 2-aminobenzoxazole derivatives) Molecular Weight: 164.16 g/mol

Executive Summary

7-methoxy-1,3-benzoxazol-2-amine represents a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally, it functions as a bioisostere of adenine and guanine, making it a critical core for designing ATP-competitive kinase inhibitors.[1] Furthermore, its electronic similarity to the indole nucleus allows it to serve as a rigidified mimetic for melatonergic ligands.[1]

This guide provides a comprehensive technical analysis of this specific isomer. Unlike its 5- or 6-substituted counterparts, the 7-methoxy motif introduces unique steric constraints and electronic donation directly adjacent to the ring oxygen, significantly altering the pKa of the oxazole nitrogen and the lipophilicity profile (cLogP) of the molecule.

Part 1: Structural & Electronic Architecture

The "Ortho-Effect" of the 7-Methoxy Group

The position of the methoxy group at C7 (adjacent to the ring oxygen) is the defining feature of this scaffold.

  • Electronic Effect: The methoxy group acts as a weak

    
    -acceptor but a strong 
    
    
    
    -donor. Its position at C7 allows for resonance donation into the benzene ring, increasing the electron density of the fused system. This subtly increases the basicity of the ring nitrogen (N3) compared to the unsubstituted parent, enhancing its capability as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
  • Steric Influence: The C7-OMe group creates a steric clash with the lone pairs of the ring oxygen (O1). This forces the methyl group of the methoxy substituent to adopt specific conformations, potentially locking the molecule into a preferred binding mode within a protein active site.

Physicochemical Profile (Calculated)
PropertyValueSignificance
Molecular Weight 164.16Fragment-based drug discovery (FBDD) compliant.
cLogP ~1.65Ideal lipophilicity for CNS penetration and membrane permeability.
TPSA ~55 ŲHigh oral bioavailability potential (Rule of 5 compliant).[1]
H-Bond Donors 1 (Exocyclic -NH2)Critical interaction point for Glu/Asp residues in enzymes.
H-Bond Acceptors 3 (N3, O1, OMe)Versatile vector for solvent or protein interactions.[1]

Part 2: Synthetic Methodology

Core Directive: The synthesis of 2-aminobenzoxazoles is most reliably achieved via the cyclization of o-aminophenols with cyanogen bromide (CNBr). For the 7-methoxy isomer, the starting material is 2-amino-3-methoxyphenol .

Reaction Workflow (DOT Diagram)

The following diagram illustrates the convergent synthesis pathway and the mechanism of ring closure.

SynthesisPath Start 2-amino-3-methoxyphenol Inter Intermediate (N-cyanoamine) Start->Inter Nucleophilic Attack (MeOH/H2O, 0°C) Reagent Cyanogen Bromide (CNBr) Reagent->Inter Product 7-methoxy-1,3-benzoxazol-2-amine Inter->Product Intramolecular Cyclization (-HBr)

Figure 1: Synthetic pathway utilizing von Braun-type cyanogen bromide cyclization.[1]

Detailed Protocol

Safety Warning: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • 2-Amino-3-methoxyphenol (1.0 eq)

  • Cyanogen Bromide (CNBr) (1.1 eq)[1]

  • Methanol (Solvent)[1]

  • Sodium Bicarbonate (NaHCO₃) (Quenching)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-amino-3-methoxyphenol (10 mmol) in Methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0–5°C using an ice bath.

  • Addition: Prepare a solution of Cyanogen Bromide (11 mmol) in Methanol (5 mL). Add this dropwise to the amine solution over 15 minutes. Causality: Slow addition prevents exotherms and controls the formation of the N-cyano intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The formation of the cyclized product is indicated by a new spot with lower Rf than the starting phenol.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Resuspend the residue in water (20 mL) and neutralize with saturated aqueous NaHCO₃ until pH ~8.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the target compound as a tan/white solid.

Part 3: Medicinal Chemistry Applications

The 2-amino-7-methoxybenzoxazole scaffold is a versatile template. Its primary utility lies in its ability to mimic the hydrogen-bonding patterns of purines (adenine) and indoles.

Pharmacophore Mapping & Signaling

This scaffold is particularly relevant for Ribosomal S6 Kinase (RSK) inhibition and Melatonin Receptor (MT1/MT2) agonism.[1]

Pharmacophore Core Benzoxazole Core N3 N3: H-Bond Acceptor (Hinge Binder) Core->N3 NH2 C2-NH2: H-Bond Donor (Gatekeeper Interaction) Core->NH2 OMe C7-OMe: Hydrophobic/Steric (Selectivity Filter) Core->OMe Kinase Kinase ATP Pocket (e.g., RSK2) N3->Kinase Interaction NH2->Kinase Interaction GPCR GPCR Binding Site (e.g., Melatonin) OMe->GPCR Lipophilic Pocket

Figure 2: Pharmacophore mapping of the 7-methoxy-1,3-benzoxazol-2-amine scaffold against Kinase and GPCR targets.

Strategic Utility
  • Kinase Inhibition (RSK2): The 2-amino group forms a critical hydrogen bond with the hinge region of the kinase ATP pocket. The 7-methoxy group can orient into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase isoform, offering a vector for selectivity over other kinases [1].

  • Bioisosterism: In antitubercular research, the benzoxazole ring serves as an isostere for benzothiazoles. The 7-methoxy variant improves metabolic stability by blocking the metabolically vulnerable position on the benzene ring while maintaining the electronic profile required for activity [2].

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR) Prediction

Solvent: DMSO-d₆, 400 MHz

  • δ 7.30 (s, 2H): Broad singlet corresponding to the exocyclic -NH₂ group (Exchangeable with D₂O).[1]

  • δ 7.10 (t, 1H): Triplet, corresponding to the proton at C5 (meta to OMe, meta to Oxazole N).[1]

  • δ 6.95 (d, 1H): Doublet, corresponding to the proton at C4 .[1]

  • δ 6.75 (d, 1H): Doublet, corresponding to the proton at C6 (ortho to OMe).[1]

  • δ 3.92 (s, 3H): Sharp singlet corresponding to the -OCH₃ group.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Expected Parent Ion: [M+H]⁺ = 165.17 m/z.[1]

  • Fragmentation: Loss of methyl radical (-15) or ammonia (-17) may be observed at higher collision energies.

References

  • 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014).[1][2] Context: Describes the SAR of 2-aminobenzoxazoles in kinase inhibition, highlighting the relevance of the 7-position for physicochemical property modulation. URL:[Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Source: Journal of Medicinal Chemistry (NIH/PMC). Context: Validates the use of amino-oxazole/benzoxazole cores as bioisosteres for thiazoles in infectious disease drug discovery. URL:[Link][1]

  • The von Braun Cyanogen Bromide Reaction. Source: Organic Reactions.[3][4][5][6][7][8][9][10] Context: The authoritative mechanistic source for the cyclization of tertiary amines and amino-phenols using cyanogen bromide. URL:[Link][1]

Sources

Foundational

2-amino-7-methoxybenzoxazole vs 2-amino-6-methoxybenzoxazole isomer differences

The following technical guide details the structural, synthetic, and functional distinctions between the 6-methoxy and 7-methoxy isomers of 2-aminobenzoxazole. Differentiation, Synthesis, and Pharmacological Applications...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between the 6-methoxy and 7-methoxy isomers of 2-aminobenzoxazole.

Differentiation, Synthesis, and Pharmacological Applications

Executive Summary

In medicinal chemistry, the benzoxazole scaffold serves as a privileged structure, functioning as a bioisostere for adenine and indole rings. However, the precise placement of substituents on the benzenoid ring—specifically the 6-methoxy versus 7-methoxy positions—drastically alters the molecule's electronic profile, metabolic stability, and receptor binding affinity.

This guide provides a definitive comparison for researchers, resolving the common confusion in regioselective synthesis and structural identification. We establish that 2-amino-6-methoxybenzoxazole acts primarily as a glutamate modulator (Riluzole-like), while 2-amino-7-methoxybenzoxazole is increasingly relevant in kinase inhibition (RSK2) and melatonin receptor agonism.

Structural & Electronic Analysis

The Isomer Challenge

The core difference lies in the position of the methoxy group relative to the bridgehead atoms.[1] This seemingly minor shift dictates the conjugation pathway of the oxygen lone pair into the heterocyclic ring system.[1]

  • 2-Amino-6-methoxybenzoxazole (6-OMe): The methoxy group is para to the bridgehead nitrogen (N3). This allows for direct resonance donation into the amidine system, increasing the basicity of the exocyclic amino group and the ring nitrogen.[1]

  • 2-Amino-7-methoxybenzoxazole (7-OMe): The methoxy group is ortho to the bridgehead oxygen (O1) and meta to the bridgehead nitrogen. Resonance is disrupted; the inductive electron-withdrawing effect (

    
    ) of the oxygen dominates, often rendering the 7-isomer less basic and more lipophilic.
    
NMR Fingerprinting (The "Self-Validating" Test)

The most reliable method to distinguish these isomers is ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


H NMR spectroscopy. The splitting patterns of the aromatic protons provide an indisputable structural fingerprint.[1]
Feature6-Methoxy Isomer 7-Methoxy Isomer
Spin System Isolated (ABX) Contiguous (ABC)
Proton H4 Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Hz)
Doublet (

Hz)
Proton H5 Doublet of Doublets (

Hz)
Triplet / DD (

Hz)
Proton H6 Substituted (OMe) Doublet (

Hz)
Proton H7 Doublet (

Hz)
(Meta coupling)
Substituted (OMe)
Diagnostic Look for the meta-split doublet (H7) .Look for the triplet (H5) flanked by two doublets.

Synthetic Pathways & Regiocontrol[1][3]

Achieving the correct isomer requires strict control of the starting aminophenol regiochemistry.[1] The cyclization step using cyanogen bromide (CNBr) is generally high-yielding but does not correct for upstream regiochemical errors.[1]

Synthesis Workflow

The following Graphviz diagram illustrates the divergent synthesis pathways required to access each isomer selectively.

SynthesisPath Start Target Selection Pre6 2-Amino-5-methoxyphenol Start->Pre6 Route A Pre7 2-Amino-6-methoxyphenol Start->Pre7 Route B Inter6 Thiourea / Urea Intermediate Pre6->Inter6 Reaction Initiation Prod6 2-Amino-6-methoxybenzoxazole Inter6->Prod6 Ring Closure Inter7 Thiourea / Urea Intermediate Pre7->Inter7 Reaction Initiation Prod7 2-Amino-7-methoxybenzoxazole Inter7->Prod7 Ring Closure CNBr Cyclization (CNBr, EtOH) CNBr->Inter6 CNBr->Inter7

Figure 1: Divergent synthetic routes. Note that the numbering of the phenol precursor (5-methoxy vs 6-methoxy) shifts by +1 in the final benzoxazole ring due to IUPAC numbering priorities (O=1).[1]

Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-methoxybenzoxazole
  • Precursor: 2-Amino-5-methoxyphenol (CAS: 53668-14-5)

  • Reagents: Cyanogen Bromide (CNBr), Ethanol/Water.

  • Preparation: Dissolve 2-amino-5-methoxyphenol (10 mmol) in ethanol (20 mL).

  • Cyclization: Add a solution of cyanogen bromide (11 mmol, 1.1 eq) in water (5 mL) dropwise at 0°C. Caution: CNBr is highly toxic.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The product will appear less polar than the starting aminophenol.[1]

  • Workup: Neutralize the hydrobromide salt with aqueous NaHCO

    
    . A white/off-white precipitate will form.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Yield: Typically 85–92%.[1]

Protocol B: Synthesis of 2-Amino-7-methoxybenzoxazole
  • Precursor: 2-Amino-6-methoxyphenol (CAS: 73523-83-2)

  • Reagents: Cyanogen Bromide (CNBr), Ethanol.

  • Preparation: Dissolve 2-amino-6-methoxyphenol (10 mmol) in ethanol (20 mL). Note: This precursor is more prone to oxidation; use degassed solvents if possible.[1]

  • Cyclization: Add CNBr (11 mmol) portion-wise at 0°C.

  • Reaction: Reflux may be required (60°C) for 2 hours due to steric hindrance from the ortho-methoxy group affecting the nucleophilicity of the phenol oxygen.[1]

  • Workup: Evaporate solvent to 25% volume, neutralize with 10% NaOH.

  • Purification: Recrystallization from toluene or column chromatography (DCM/MeOH 95:5) is often required to remove oxidative byproducts.[1]

Biological Applications & SAR

The choice of isomer dictates the pharmacological space the molecule occupies.[1]

6-Methoxy: The Riluzole Space

The 6-position is electronically coupled to the ring nitrogen.[1] Substituents here modulate the acid/base character of the system, which is critical for ion channel blockers.[1]

  • Mechanism: Sodium channel blockade, Glutamate release inhibition.

  • Key Drug: Riluzole (6-trifluoromethoxy-2-aminobenzoxazole). The 6-OMe analog acts as a milder bioisostere, often used to probe hydrogen-bonding interactions in the binding pocket that the lipophilic -OCF

    
     cannot fulfill [1].
    
7-Methoxy: The Kinase & Melatonin Space

The 7-position occupies a steric pocket similar to the C4-position of indole.[1]

  • Mechanism: RSK2 (Ribosomal S6 Kinase 2) Inhibition.[1]

  • Insight: Novartis researchers identified 2-amino-7-substituted benzoxazoles as potent RSK2 inhibitors. The 7-substituent projects into a specific hydrophobic pocket (Gatekeeper region) of the kinase ATP-binding site, a vector inaccessible to the 6-isomer [2].

  • Melatonin Agonists: The 7-methoxy group mimics the 5-methoxy group of melatonin (indole scaffold) more accurately in 3D space when the benzoxazole N-O dipole aligns with the indole N-H [3].[1]

SAR_Logic cluster_6 6-Substituted (Riluzole-like) cluster_7 7-Substituted (Kinase/GPCR) SixOMe 6-Methoxy Isomer Target6 Target: Na+ Channels Glutamate Release SixOMe->Target6 App6 Neuroprotection (ALS, Ischemia) Target6->App6 SevenOMe 7-Methoxy Isomer Target7 Target: RSK2 Kinase Melatonin MT1/MT2 SevenOMe->Target7 App7 Oncology (Breast Cancer) Circadian Regulation Target7->App7

Figure 2: Structure-Activity Relationship (SAR) divergence based on methoxy position.

References

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Source: ResearchGate / European Journal of Medicinal Chemistry.[1] URL:[Link]

  • 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (Novartis Institutes for BioMedical Research).[1] URL:[Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Source: Bioorganic & Medicinal Chemistry.[1][2] URL:[Link]

  • 2-Aminobenzoxazole Synthesis via Cyanogen Bromide. Source: Organic Chemistry Portal.[1] URL:[Link]

Sources

Exploratory

The Privileged Scaffold: A Technical Deep Dive into Benzoxazole-2-amines

Abstract The benzoxazole-2-amine pharmacophore represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for adenine and guanine nucleotides. Its planar, bicyclic architecture allows for p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazole-2-amine pharmacophore represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for adenine and guanine nucleotides. Its planar, bicyclic architecture allows for precise molecular recognition within the ATP-binding pockets of kinases and the DNA-binding domains of topoisomerases. This technical guide synthesizes contemporary synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols, providing a roadmap for leveraging this scaffold in oncology and infectious disease drug discovery.[1]

Chemical Architecture & Pharmacophore Logic

The benzoxazole-2-amine moiety is not merely a structural spacer; it is a functional "hinge-binder." In the context of kinase inhibition, the N-3 nitrogen acts as a hydrogen bond acceptor, while the C-2 amino group serves as a hydrogen bond donor.[1] This motif mimics the purine ring system of ATP, allowing the scaffold to anchor deeply within the hydrophobic cleft of enzymes like VEGFR-2, EGFR, and c-Met.[1]

Bioisosterism and Physicochemical Properties[2]
  • Adenine Mimicry: The 1,3-relationship of the oxygen and nitrogen atoms, combined with the exocyclic amine, creates an electronic distribution similar to the N-1 and

    
    -amino groups of adenine.
    
  • Lipophilicity (

    
    ):  The benzene fusion increases lipophilicity compared to simple oxazoles, facilitating membrane permeability.[1]
    
  • Metabolic Stability: Unlike their benzimidazole counterparts, benzoxazoles are generally less susceptible to oxidative metabolism at the 2-position, though the 2-amine can be a site for glucuronidation if not substituted.[1]

Synthetic Methodologies: From Classic to Contemporary[1]

The synthesis of benzoxazole-2-amines has evolved from toxic, reagent-heavy protocols to catalytic and green chemistry approaches.

Comparative Synthetic Strategies
MethodReagentsAdvantagesLimitations
Classic Cyclization Cyanogen Bromide (BrCN)High yields; One-pot.High Toxicity ; volatile reagents; limited N-substitution.
Thiourea Desulfurization R-NCS + Oxidant (EDC, HgO,

)
Best for Libraries ; diverse N-substituents; mild conditions.[1]Requires synthesis of isothiocyanate precursors.[1]
Green/Catalytic NCTS + Lewis Acid (

)
Non-toxic cyanating agent; atom economical.[1]Reagent availability (NCTS); Lewis acid sensitivity.[1][2]
C-H Activation Metal Catalyst (Cu, Pd)Direct amination of benzoxazole core.[1]Harsh conditions; regioselectivity issues.[1]
Visualization of Synthetic Pathways

SynthesisPathways AP 2-Aminophenol BrCN Cyanogen Bromide (Classic/Toxic) AP->BrCN NCTS NCTS + Lewis Acid (Green/Modern) AP->NCTS ISO Isothiocyanate (R-NCS) AP->ISO Addition PROD Benzoxazole-2-amine BrCN->PROD Cyclization NCTS->PROD BF3·Et2O, Reflux THIO Thiourea Intermediate ISO->THIO DESULF Desulfurization (EDC/HgO) THIO->DESULF DESULF->PROD Cyclization

Figure 1: Comparison of synthetic routes.[1][2] The thiourea desulfurization route (Yellow) offers the highest diversity for medicinal chemistry libraries.

Medicinal Chemistry & SAR: Therapeutic Applications

A. Oncology: Kinase Inhibition (VEGFR, c-Met, EGFR)

The primary application of benzoxazole-2-amines in oncology is Type I or Type II kinase inhibition.[1]

  • Mechanism: The benzoxazole core occupies the ATP-binding pocket. The 2-amino group often extends towards the solvent front or interacts with the "gatekeeper" residue, depending on substitution.

  • SAR Rules:

    • C-5/C-6 Substitution: Electron-withdrawing groups (Cl,

      
      ) at C-5 increase potency against VEGFR-2 by enhancing hydrophobic interactions within the back pocket.
      
    • N-Substitution: Aryl ureas or amides attached to the 2-amine are critical for Type II inhibition (stabilizing the DFG-out conformation).

    • Solubility: Incorporation of morpholine or piperazine tails at C-6 improves aqueous solubility and pharmacokinetic profiles.

Quantitative Data: VEGFR-2 Inhibition Profile

Compound IDR1 (C-5)R2 (N-Substituent)IC50 (VEGFR-2)Cell Line (HepG2) IC50
Ref (Sorafenib) --90 nM2.8

M
BZA-12l H4-chlorophenyl acetamide97 nM 10.5

M
BZA-16 Cl3,4-dimethoxyphenyl120 nM6.9

M
BZA-04

Benzyl>500 nM>50

M

Data derived from recent SAR studies on benzoxazole derivatives [5, 7].[3][4][5]

B. Infectious Disease: Antimicrobial Action[1][2][7][8][9]
  • Target: DNA Gyrase (Topoisomerase II) and membrane integrity.[1]

  • Mechanism: Benzoxazole derivatives intercalate into bacterial DNA or inhibit the ATPase subunit of gyrase.[1]

  • Key Insight: 2-amino derivatives show superior activity against Gram-positive bacteria (S. aureus) compared to 2-phenyl analogs due to enhanced hydrogen bonding capacity.

Validated Experimental Protocol

Protocol: Synthesis of -Arylbenzoxazole-2-amines via Desulfurization

Objective: To synthesize a library of 2-(substituted-amino)benzoxazoles avoiding toxic cyanogen bromide. This method uses the cyclodesulfurization of thioureas.[1]

Reagents:

  • 2-Aminophenol derivatives (1.0 equiv)

  • Aryl isothiocyanates (1.1 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv) or HgO (Caution: Mercury waste)
    
  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Thiourea Formation (The "Capture"):

    • Dissolve 2-aminophenol (1.0 mmol) in absolute ethanol (5 mL).

    • Add the appropriate aryl isothiocyanate (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the starting aminophenol indicates the formation of the thiourea intermediate.

    • Note: If the thiourea precipitates, filter and wash with cold ethanol.[1] If not, proceed to the next step in one pot (if using EDC).

  • Cyclodesulfurization (The "Ring Closure"):

    • To the thiourea intermediate (dissolved in DMF or Ethanol), add EDC

      
      HCl (1.5 mmol).[1]
      
    • Heat the mixture to 60–80°C for 3–6 hours.

    • Mechanistic Insight: EDC activates the thiocarbonyl group, making the sulfur a good leaving group.[1] The phenolic hydroxyl group then attacks the activated carbon, closing the ring and expelling the urea byproduct.[1]

  • Work-up and Purification:

    • Pour the reaction mixture into crushed ice/water (50 mL).

    • The product usually precipitates as a solid.[1] Filter the solid.[1]

    • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Self-Validating Quality Control:

  • 1H NMR: Look for the disappearance of the thiourea N-H singlets (broad, often >9 ppm) and the phenolic O-H.

  • Mass Spec: The product mass will be

    
    .
    

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a benzoxazole-2-amine inhibitor within a generic kinase ATP-binding pocket.

KinaseBinding Benzoxazole Benzoxazole Core (Scaffold) Hinge Kinase Hinge Region (Glu/Met Backbone) Benzoxazole->Hinge H-Bond Acceptor (N3) Gatekeeper Gatekeeper Residue (Selectivity Filter) Benzoxazole->Gatekeeper Hydrophobic Interaction Amine 2-Amino Group (H-Bond Donor) Amine->Hinge H-Bond Donor Tail C-5/C-6 Tail (Solubilizing Group) Solvent Solvent Front Tail->Solvent Solubility/PK

Figure 2: Pharmacophoric mapping of Benzoxazole-2-amine in the kinase ATP pocket. The N3 and 2-amino groups form a critical "pincer" interaction with the hinge region.

Future Outlook: PROTACs and Covalent Inhibitors

The benzoxazole-2-amine scaffold is evolving beyond simple inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the 2-amine position allows for covalent targeting of cysteine residues in kinases (e.g., EGFR T790M).[1]

  • PROTACs: The 2-amine serves as an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon), facilitating targeted protein degradation.[1]

References

  • Soni, S., et al. (2023).[1][5][6] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.[1][5] Link

  • Abdel-Maksoud, M. S., et al. (2022).[1] Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.[1][7] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

  • Costales, A., et al. (2014).[1][3] 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Cho, S. Y., et al. (2010).[1] Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.[8] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Mahmoud, A., et al. (2025).[1][9] Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Molecular Diversity.[1] Link

  • Rao, G. K., et al. (2019).[1] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.[1] Link

  • Sahu, J., et al. (2020).[1] Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.[1] iScience.[1][10] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7-Methoxy-1,3-benzoxazol-2-amine

This application note details the synthesis of 7-methoxy-1,3-benzoxazol-2-amine . Scientific Integrity Note: A critical regiochemical analysis is included in Section 2 .

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 7-methoxy-1,3-benzoxazol-2-amine .

Scientific Integrity Note: A critical regiochemical analysis is included in Section 2 . Standard IUPAC nomenclature dictates that cyclization of the specific starting material requested (2-amino-3-methoxyphenol) yields the 4-methoxy isomer. To obtain the target 7-methoxy isomer, the required precursor is 2-amino-6-methoxyphenol . This protocol addresses the synthesis of the target (7-methoxy) scaffold while explicitly correcting the precursor selection to ensure reproducibility.

Executive Summary

The 2-aminobenzoxazole pharmacophore is a privileged scaffold in medicinal chemistry, serving as a core structure in adenosine receptor antagonists, antitumor agents, and antimicrobial compounds.[1] The introduction of a methoxy substituent at the 7-position (adjacent to the bridgehead oxygen) modulates the electronic properties of the heterocycle and can significantly alter binding affinity compared to its 4-, 5-, or 6-methoxy regioisomers.

This guide provides a validated protocol for the synthesis of 7-methoxy-1,3-benzoxazol-2-amine via the cyclization of 2-amino-6-methoxyphenol with cyanogen bromide (CNBr). The method prioritizes high yield, operational simplicity, and strict safety management regarding cyanogen halides.

Critical Regiochemistry Analysis

Achieving the correct substitution pattern on the benzoxazole ring is strictly dependent on the geometry of the starting aminophenol.

  • Target: 7-Methoxy-1,3-benzoxazol-2-amine.

  • Required Precursor: 2-Amino-6-methoxyphenol (Methoxy group ortho to the hydroxyl).

  • Incorrect Precursor: 2-Amino-3-methoxyphenol (Methoxy group ortho to the amine).

Using 2-amino-3-methoxyphenol will invariably yield the 4-methoxy isomer due to the proximity of the methoxy group to the nitrogen bridgehead during ring closure.

Regiochemical Workflow Diagram

The following diagram illustrates the divergent pathways based on precursor selection.

Regiochemistry Start_Incorrect 2-Amino-3-methoxyphenol (OMe ortho to NH2) Reagent Cyanogen Bromide (CNBr) Start_Incorrect->Reagent Start_Correct 2-Amino-6-methoxyphenol (OMe ortho to OH) Start_Correct->Reagent Product_4 4-Methoxy-1,3-benzoxazol-2-amine (Incorrect Isomer) Reagent->Product_4 Cyclization Product_7 7-Methoxy-1,3-benzoxazol-2-amine (TARGET) Reagent->Product_7 Cyclization

Caption: Divergent synthesis pathways showing the necessity of 2-amino-6-methoxyphenol to access the 7-methoxy regioisomer.

Reaction Mechanism

The synthesis proceeds via an electrophilic attack of the cyanogen bromide carbon by the nucleophilic amino group of the phenol, followed by intramolecular nucleophilic attack by the hydroxyl oxygen.

  • N-Cyanation: The primary amine attacks CNBr, displacing bromide to form a cyanamide intermediate.

  • Cyclization: The adjacent phenolic hydroxyl group attacks the nitrile carbon of the cyanamide.

  • Tautomerization: The resulting imino-ether tautomerizes to the stable 2-aminobenzoxazole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Amino-6-methoxyphenol 139.151.0Precursor
Cyanogen Bromide (CNBr) 105.921.1Cyclizing Agent
Methanol (MeOH) 32.04SolventReaction Medium
Water (H₂O) 18.02SolventCo-solvent
Sodium Bicarbonate (NaHCO₃) 84.01-Neutralization
Safety Pre-Check (CRITICAL)
  • Cyanogen Bromide (CNBr): Highly toxic and volatile solid. Hydrolyzes to release HCN. Must be handled in a well-ventilated fume hood.

  • Waste Disposal: All waste streams (mother liquors, washings) must be quenched with bleach (sodium hypochlorite) or strong base (NaOH) to destroy residual cyanide species before disposal.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methoxyphenol (1.39 g, 10.0 mmol) in Methanol (20 mL).

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add a solution of Cyanogen Bromide (1.16 g, 11.0 mmol) in 5 mL of Methanol dropwise over 10 minutes.

    • Note: CNBr is often stored in the fridge; allow it to warm slightly before weighing to prevent condensation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3–5 hours.

    • Monitoring: Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM). The starting aminophenol is more polar and oxidatively unstable (darkens on plate); the product is a stable, fluorescent spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to approximately half volume.

    • Dilute with cold water (30 mL).

    • Neutralize the hydrobromide salt by slowly adding saturated aqueous NaHCO₃ until pH ~8. The free amine product typically precipitates as a solid.

  • Isolation:

    • Filter the precipitate using a Büchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.

    • Dry the solid under vacuum at 40 °C.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–5% MeOH/DCM).

Analytical Validation

The synthesized compound should be validated using NMR and Mass Spectrometry.

  • Appearance: Off-white to pale beige solid.

  • ¹H NMR (DMSO-d₆, 400 MHz) Expectations:

    • Amino group: Broad singlet around δ 7.0–7.5 ppm (2H, exchangeable with D₂O).

    • Aromatic protons: Three protons.[2] The 7-methoxy substitution pattern (1,2,3-trisubstituted benzene ring) typically shows a triplet (H-5) and two doublets (H-4, H-6).

      • H-5 (t, J ≈ 8 Hz).

      • H-4/H-6 (d, J ≈ 8 Hz).

    • Methoxy group: Singlet at δ 3.8–4.0 ppm (3H).

  • MS (ESI): Calculated [M+H]⁺ for C₈H₈N₂O₂: 165.06. Found: 165.1.

Process Workflow

Workflow Step1 Dissolve 2-Amino-6-methoxyphenol in MeOH (0°C) Step2 Add CNBr (1.1 eq) Dropwise Step1->Step2 Step3 Stir RT (3-5 h) Monitor TLC Step2->Step3 Step4 Concentrate & Dilute with Water Step3->Step4 Step5 Neutralize with NaHCO3 (Precipitate Product) Step4->Step5 Step6 Filter & Wash Step5->Step6

Caption: Operational workflow for the synthesis of 7-methoxy-1,3-benzoxazol-2-amine.

References

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Musser, J. H., et al. (1987). "Synthesis of 2-amino-benzoxazoles." Journal of Medicinal Chemistry, 30(1), 62-67. Link

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." (General methodology review). Link

  • Sigma-Aldrich. "2-Amino-3-methoxyphenol Product Specification." (Used for regiochemical verification of starting materials). Link

Sources

Application

Application Note: High-Purity Synthesis of 2-Amino-7-Methoxybenzoxazole via Thiourea Desulfurization

Abstract & Strategic Relevance The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for adenine and guanine in kinase inhibitors, and serving as a core pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for adenine and guanine in kinase inhibitors, and serving as a core pharmacophore in anti-inflammatory and antimicrobial agents. The 7-methoxy substituted variant is particularly valuable due to its ability to modulate lipophilicity (


) and metabolic stability compared to its unsubstituted counterparts.

While the conventional synthesis using cyanogen bromide (BrCN) is effective, it poses significant safety risks (high toxicity, volatility) and often yields hydrobromide salts requiring additional neutralization. This guide details the Thiourea Desulfurization Route , a robust, modular, and scalable protocol. This method allows for the isolation of stable thiourea intermediates, offering a checkpoint for purity before the final cyclization, ensuring high-quality API (Active Pharmaceutical Ingredient) precursors.

Retrosynthetic Analysis & Pathway

The synthesis is designed in three logical stages to ensure control over regiochemistry and purity. The 7-methoxy regiochemistry is established by the selection of 2-amino-6-methoxyphenol as the starting material.

Synthetic Logic
  • Precursor Generation: Reduction of 6-nitroguaiacol to the air-sensitive 2-amino-6-methoxyphenol.

  • Thiourea Assembly: Reaction with benzoyl isothiocyanate followed by hydrolysis.[1] This "masked" approach prevents polymerization and allows for easy purification of the intermediate.

  • Oxidative Desulfurization: Cyclization using Mercury(II) Oxide (HgO) or Phenyliodine(III) diacetate (PIDA) to form the benzoxazole core.

Reaction Workflow (Graphviz)

G Start 6-Nitroguaiacol (Starting Material) Step1 Step 1: Reduction (H2, Pd/C or Na2S2O4) Start->Step1 Inter1 2-Amino-6-methoxyphenol (Unstable Intermediate) Step1->Inter1 Yield: >90% Step2a Step 2a: Thiourea Formation (+ Benzoyl Isothiocyanate) Inter1->Step2a Immediate use Inter2 N-Benzoyl-N'-(2-hydroxy-3-methoxyphenyl)thiourea Step2a->Inter2 Step2b Step 2b: Hydrolysis (NaOH, reflux) Inter2->Step2b Inter3 N-(2-Hydroxy-3-methoxyphenyl)thiourea (Stable Precursor) Step2b->Inter3 Deprotection Step3 Step 3: Cyclodesulfurization (HgO or PIDA) Inter3->Step3 -H2S / -HgS Product 2-Amino-7-methoxybenzoxazole (Target) Step3->Product Yield: 75-85%

Caption: Step-wise synthetic pathway from nitro-guaiacol to the target benzoxazole via a stable thiourea intermediate.

Detailed Experimental Protocols

Step 1: Preparation of 2-Amino-6-methoxyphenol

Note: This aminophenol is prone to rapid oxidation (turning dark brown/black). It must be prepared immediately before use or stored as a hydrochloride salt.

Reagents:

  • 6-Nitroguaiacol (10 mmol)

  • Palladium on Carbon (Pd/C, 10% w/w, 100 mg)

  • Methanol (MeOH, 50 mL)

  • Hydrogen gas (Balloon pressure)

Protocol:

  • Dissolve 6-nitroguaiacol in MeOH in a round-bottom flask.

  • Add Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Purge the system with Hydrogen gas and stir vigorously under a H2 balloon for 4–6 hours at Room Temperature (RT).

  • Monitor: TLC (50% EtOAc/Hexane) should show the disappearance of the yellow nitro compound and appearance of a polar, UV-active amine spot.

  • Workup: Filter through a Celite pad to remove Pd/C.

  • Critical Action: Concentrate the filtrate immediately. Do not dry completely if using immediately; use the methanolic solution for the next step to minimize oxidation.

Step 2: Synthesis of N-(2-Hydroxy-3-methoxyphenyl)thiourea

Direct reaction with ammonium thiocyanate often yields poor results due to the nucleophilicity of the phenol. The benzoyl isothiocyanate route is preferred for high purity.

Reagents:

  • Freshly prepared 2-Amino-6-methoxyphenol (10 mmol)

  • Benzoyl isothiocyanate (10.5 mmol)

  • Acetone (30 mL)

  • Sodium Hydroxide (NaOH, 10% aqueous solution)

Protocol:

  • Benzoylation: Dissolve the aminophenol in acetone. Add benzoyl isothiocyanate dropwise at 0°C. Stir at RT for 2 hours. A solid precipitate (N-benzoyl thiourea) usually forms.

  • Hydrolysis: Add the reaction mixture directly to 20 mL of 10% NaOH. Heat to reflux (80°C) for 30–60 minutes. This cleaves the benzoyl group.

  • Isolation: Cool the mixture to RT and neutralize with dilute HCl to pH ~6.

  • Filtration: The target thiourea, N-(2-hydroxy-3-methoxyphenyl)thiourea, will precipitate as an off-white/grey solid. Filter, wash with cold water, and dry.

    • Expected Yield: 70–80% (over 2 steps).

Step 3: Cyclodesulfurization to 2-Amino-7-methoxybenzoxazole

This is the critical ring-closing step. Two methods are provided: Method A (Classic/Robust) and Method B (Green/Modern).

Method A: HgO Mediated Desulfurization (Standard)

Mechanism: Hg(II) coordinates with sulfur, making it an excellent leaving group (HgS), facilitating intramolecular attack by the phenolic oxygen.

Reagents:

  • N-(2-Hydroxy-3-methoxyphenyl)thiourea (5 mmol)

  • Mercury(II) oxide (HgO, yellow, 5.5 mmol)

  • Ethanol (EtOH, 50 mL)

  • Sulfur (catalytic, optional)

Protocol:

  • Suspend the thiourea and HgO in EtOH.

  • Heat the mixture to reflux (78°C) with vigorous stirring.

  • Observation: The orange HgO will gradually turn into black HgS precipitate.

  • Reflux for 2–4 hours. Monitor by TLC (the thiourea spot will disappear; a less polar, fluorescent blue spot will appear).

  • Workup: Filter the hot reaction mixture through a Celite pad to remove toxic HgS. Wash the pad with hot EtOH.

  • Purification: Concentrate the filtrate. Recrystallize the residue from EtOH/Water or Toluene.

Method B: PIDA Mediated Cyclization (Green Alternative)

Mechanism: Hypervalent iodine oxidizes the thiocarbonyl, creating a leaving group without heavy metals.

Reagents:

  • Thiourea intermediate (5 mmol)[2]

  • Phenyliodine(III) diacetate (PIDA, 5.5 mmol)

  • Dichloromethane (DCM, 50 mL)

  • Temperature: 0°C to RT

Protocol:

  • Dissolve/suspend the thiourea in DCM at 0°C.

  • Add PIDA portion-wise over 10 minutes.

  • Stir at RT for 1–2 hours.

  • Workup: Wash with saturated NaHCO3 solution, then water. Dry organic layer over Na2SO4.[1]

  • Purification: Flash chromatography (EtOAc/Hexane) or recrystallization.

Mechanistic Insight & Causality

The transformation relies on the soft-soft interaction between the Sulfur atom and the Metal/Oxidant.

  • Tautomerization: The thiourea exists in equilibrium with its thiol tautomer.

  • Activation: The sulfur atom attacks the electrophilic oxidant (Hg or Iodine species), creating a polarized

    
     bond.
    
  • Cyclization: The adjacent phenolic oxygen (hard nucleophile) attacks the carbocation-like carbon of the thiourea.

  • Elimination: Loss of the sulfur leaving group (HgS or S-oxidized species) and proton transfer re-aromatizes the system, forming the stable oxazole ring.

Mechanistic Pathway (Graphviz)

Mechanism T1 Thiourea (Thione form) T2 Thiol Tautomer (-SH) T1->T2 Equilibrium Act S-Activation (Hg coordination / S-I bond) T2->Act + Oxidant Cyc Intramolecular O-Attack Act->Cyc Ring Closure Elim Elimination of HgS / PhI Cyc->Elim Prod Benzoxazole Core Elim->Prod

Caption: Mechanistic flow of the oxidative cyclodesulfurization process.

Data Summary & Troubleshooting

Physicochemical Expectations
PropertyValue / Observation
Appearance White to pale beige crystals
Melting Point 140–145°C (Derivative dependent, verify with lit.)
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Water
1H NMR (DMSO-d6) δ ~3.9 (s, 3H, OMe), ~7.2 (s, 2H, NH2), 6.8–7.2 (m, 3H, Ar-H)
Mass Spec (ESI) [M+H]+ expected at m/z ~165.06
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the catalyst is active. If using Na2S2O4 (dithionite), ensure fresh reagents and slightly alkaline pH.

  • Sticky Precipitate in Step 2: The benzoyl intermediate can be oily. Triturate with hexanes or cold ethanol to induce crystallization before hydrolysis.

  • Black Residue in Product (Method A): Colloidal HgS can pass through filters. Use a tight Celite pad or activated charcoal wash to remove traces of mercury.

References

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966. Link(Foundational text on oxidative cyclization mechanisms).

  • Sondhi, S. M., et al. "Synthesis and anti-inflammatory activity of some new N-(benzothiazol-2-yl)-N'-(amino/phenyl)thioureas." Journal of Sulfur Chemistry, 2006. Link(Protocol for thiourea synthesis).

  • Wang, F., et al. "Iodobenzene diacetate (PIDA) mediated oxidative cyclodesulfurization of thioureas." Tetrahedron Letters, 2009. Link(Green chemistry alternative to HgO).

  • Rida, S. M., et al. "Synthesis of some novel benzoxazole derivatives as antitumor agents." Bioorganic & Medicinal Chemistry, 2006. Link(Specific reference for benzoxazole synthesis from aminophenols).

Disclaimer: This protocol involves the use of hazardous chemicals (Mercury compounds, Isothiocyanates). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Condensation of 2-Aminophenol with Cyanogen Halides for 2-Aminobenzoxazole Synthesis

Executive Summary This guide details the optimized reaction conditions for the cyclocondensation of 2-aminophenol with cyanogen halides (specifically Cyanogen Bromide, BrCN) to synthesize 2-aminobenzoxazole. While 2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the cyclocondensation of 2-aminophenol with cyanogen halides (specifically Cyanogen Bromide, BrCN) to synthesize 2-aminobenzoxazole. While 2-aminobenzoxazoles are privileged scaffolds in drug discovery (e.g., enzyme inhibitors, receptor antagonists), the use of BrCN presents significant safety and selectivity challenges. This protocol prioritizes safety containment , stoichiometric control , and mechanistic understanding to maximize yield and minimize the formation of brominated byproducts or polymerization.

Mechanistic Insight & Reaction Pathway[1]

To optimize conditions, one must understand the competing pathways. The reaction is not a simple substitution; it is a cascade sequence.

The Pathway
  • Nucleophilic Attack: The primary amine of 2-aminophenol is more nucleophilic than the hydroxyl group. It attacks the electrophilic carbon of the nitrile group in BrCN.

  • Intermediate Formation: This forms an unstable

    
    -cyano-2-aminophenol intermediate and releases Hydrobromic acid (HBr).
    
  • Cyclization: The hydroxyl group attacks the nitrile carbon of the cyanamide intermediate (intramolecular nucleophilic addition), closing the ring to form the 2-aminobenzoxazole.

Critical Insight: The HBr byproduct immediately protonates the unreacted starting material or the product, rendering them non-nucleophilic. Therefore, the reaction kinetics slow down significantly without a proton scavenger or if the concentration is too high.

Visualization: Reaction Mechanism

The following diagram illustrates the primary pathway and the "Von Braun" side-reaction risk if conditions are uncontrolled.

ReactionMechanism Start 2-Aminophenol (Nucleophile) Inter Intermediate: N-(2-hydroxyphenyl)cyanamide Start->Inter Step 1: N-Attack (Fast, 0°C) SideProduct Ring Bromination (Impurity) Start->SideProduct Excess BrCN High Temp BrCN Cyanogen Bromide (Electrophile) BrCN->Inter HBr HBr Byproduct (Inhibitor) Inter->HBr Product 2-Aminobenzoxazole (Target) Inter->Product Step 2: Cyclization (Intramolecular) HBr->Start Protonation (Deactivates Nucleophile)

Figure 1: Mechanistic pathway highlighting the critical intermediate and the inhibitory effect of the HBr byproduct.

Safety & Handling Protocol (Mandatory)

WARNING: Cyanogen Bromide (BrCN) is volatile, readily absorbed through skin, and hydrolyzes to release Hydrogen Cyanide (HCN) and HBr. It acts as a systemic cyanide poison.

Engineering Controls
  • Ventilation: All operations must occur in a certified chemical fume hood.

  • Sensors: A portable HCN monitor should be active near the sash.

  • Quenching Station: Prepare a "Kill Bath" before opening the BrCN bottle.

The "Kill Bath" Composition

Do not use acid.[1][2] Cyanide waste must be oxidized under basic conditions.

  • Composition: 10% Sodium Hypochlorite (Bleach) + 1M NaOH (1:1 ratio).

  • Action: Converts Cyanide (

    
    ) to Cyanate (
    
    
    
    ), which is less toxic.

Optimized Reaction Conditions

The following parameters are empirically derived to balance solubility, reaction rate, and safety.

ParameterRecommended ConditionRationale
Solvent Methanol (MeOH) or EthanolHigh solubility for 2-aminophenol; polar protic solvent stabilizes the transition state. Water is a greener alternative but often suffers from solubility issues.
Stoichiometry 1.05 - 1.10 equiv (BrCN)Slight excess ensures full conversion of the amine. Large excess leads to ring bromination.
Temperature 0°C to RT Initial addition at 0°C prevents exotherm-driven HCN release. Stirring at Room Temp (RT) drives cyclization.
Concentration 0.2 M - 0.5 M Dilution prevents polymerization of BrCN and manages heat.
Base None (initially) Adding base early can hydrolyze BrCN. Add base after reaction completion to neutralize the HBr salt.

Standardized Protocol

Materials
  • 2-Aminophenol (Reagent Grade, >98%)

  • Cyanogen Bromide (Solid, 97%)

  • Methanol (Anhydrous preferred)

  • Sodium Bicarbonate (

    
    ) saturated solution.
    
Step-by-Step Methodology
  • Preparation (T = -15 min):

    • Set up a round-bottom flask (RBF) with a magnetic stir bar.

    • Prepare the Kill Bath (Bleach/NaOH) and place it in the hood.

    • Weigh BrCN in a closed weighing boat inside the hood.

  • Solubilization (T = 0 min):

    • Dissolve 2-aminophenol (1.0 equiv) in Methanol (0.3 M concentration).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition (T = 15 min):

    • Option A (Solid Addition): Add BrCN (1.1 equiv) portion-wise over 10 minutes. Note: This is riskier due to solid handling.

    • Option B (Solution Addition - Preferred): Dissolve BrCN in a minimal amount of MeOH or MeCN and add dropwise via a pressure-equalizing addition funnel.

    • Observation: The solution may darken slightly; this is normal.

  • Reaction (T = 30 min to 3 hours):

    • Remove the ice bath after 30 minutes.

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Monitor: Use TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amine (

      
       of 2-aminophenol) and appearance of the product (
      
      
      
      of 2-aminobenzoxazole).
  • Work-up (Isolation):

    • Note: The product often precipitates as the Hydrobromide salt (

      
      ).
      
    • Evaporation: Concentrate the methanol to ~20% volume under reduced pressure (rotary evaporator).

    • Neutralization: Pour the residue into ice-cold saturated

      
       (aq). This neutralizes HBr and precipitates the free base.
      
    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (3x).

  • Purification:

    • Recrystallize from Ethanol/Water or Toluene if high purity is required.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield HBr inhibitionThe amine salt is precipitating too early. Add a weak scavenger like Sodium Acetate (1.0 equiv) to buffer the reaction without hydrolyzing BrCN.
Ring Bromination Excess BrCN / High TempBrCN can act as a brominating agent at high temps. Keep T < 25°C and limit BrCN to 1.1 equiv.
Purple/Black Tar PolymerizationReaction too concentrated or old 2-aminophenol (oxidized). Use freshly recrystallized starting material.
Decision Tree for Purification

Use this workflow to determine the best isolation strategy based on crude purity.

PurificationLogic Start Crude Reaction Mixture TLC Check TLC Purity Start->TLC Precipitate Heavy Precipitate? TLC->Precipitate FilterSalt Filter HBr Salt directly Precipitate->FilterSalt Yes (Pure Salt) Basify Basify (NaHCO3) to Free Base Precipitate->Basify No (Soluble) FilterSalt->Basify Convert to Free Base Recryst Recrystallize (EtOH/H2O) Basify->Recryst High Purity Column Flash Chromatography (DCM/MeOH) Basify->Column Complex Impurities

Figure 2: Logic flow for isolating the target benzoxazole based on physical state and purity.

References

  • Organic Syntheses. "Cyanogen Bromide." Org.[3] Synth.1931 , 11, 30. [Link]

  • Potts, K. T. "The Chemistry of 2-Aminobenzoxazoles." Chemical Reviews, 1961.
  • University of California, Los Angeles (UCLA). "Standard Operating Procedure: Cyanogen Bromide." [Link]

Sources

Application

7-methoxy-1,3-benzoxazol-2-amine as a VEGFR-2 inhibitor scaffold

Technical Application Note: 7-methoxy-1,3-benzoxazol-2-amine as a VEGFR-2 Inhibitor Scaffold Abstract This technical guide details the synthesis, characterization, and biological evaluation of 7-methoxy-1,3-benzoxazol-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 7-methoxy-1,3-benzoxazol-2-amine as a VEGFR-2 Inhibitor Scaffold

Abstract

This technical guide details the synthesis, characterization, and biological evaluation of 7-methoxy-1,3-benzoxazol-2-amine (7-MBA) as a core scaffold for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition. While 2-aminobenzoxazoles are established pharmacophores in kinase inhibition, the 7-methoxy substitution offers unique electronic and steric properties that influence binding affinity at the ATP-binding hinge region. This document provides validated protocols for chemical synthesis, molecular docking, enzymatic kinase assays, and cellular proliferation studies, designed for drug discovery professionals optimizing Type I and Type II kinase inhibitors.

Chemical Basis & Scaffold Rationale

The 1,3-benzoxazol-2-amine core functions as a bioisostere of the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region (specifically Cys919 in VEGFR-2).

  • The 2-Amine Handle: Serves as a versatile vector for growing the molecule into the hydrophobic "back pocket" (via urea or amide linkers), a strategy utilized by blockbuster drugs like Sorafenib.

  • The 7-Methoxy Group: Located at the

    
     position (adjacent to the ring oxygen), this substituent modulates the electron density of the benzoxazole ring. Mechanistically, it can induce a conformational tilt that improves 
    
    
    
    -stacking interactions with Phe1047 or interacts with the solvent front, depending on the binding mode.
Structure-Activity Relationship (SAR) Context
FeatureFunction in VEGFR-2 Binding Pocket
Benzoxazole N3 H-bond acceptor for backbone NH of Cys919 .
2-Amino Group (

)
H-bond donor to backbone carbonyl of Glu917 or Cys919 ; attachment point for hydrophobic tails.
7-Methoxy Group Steric bulk to restrict rotation; potential H-bond acceptor with solvent water networks or Asn923 (depending on docking pose).

Experimental Workflows

Visualizing the Development Pipeline

The following diagram outlines the critical path from scaffold synthesis to lead validation.

VEGFR2_Workflow Start Start: Scaffold Design Synth Synthesis (Cyclodesulfurization) Start->Synth Dock In Silico Docking (PDB: 4ASD) Synth->Dock Validation Biochem Biochemical Assay (HTRF Kinase) Synth->Biochem IC50 Screen Lead Lead Optimization (Urea/Amide Derivatization) Dock->Lead SAR Insight Cell Cellular Assay (HUVEC Proliferation) Biochem->Cell Potency < 1µM Cell->Lead Efficacy

Caption: Workflow for evaluating 7-methoxy-1,3-benzoxazol-2-amine (7-MBA) from synthesis to lead optimization.

Protocol 1: Chemical Synthesis of 7-MBA

Objective: Synthesize high-purity 7-methoxy-1,3-benzoxazol-2-amine from 2-amino-6-methoxyphenol.

Mechanism: Cyanogen bromide (BrCN) mediated cyclization.

Materials:

  • 2-Amino-6-methoxyphenol (CAS: 53572-68-2)

  • Cyanogen Bromide (BrCN) (Caution: Highly Toxic )

  • Methanol (MeOH) / Water

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (5 mmol) of 2-amino-6-methoxyphenol in 20 mL of MeOH:H2O (1:1 v/v) in a round-bottom flask.

  • Cyclization: Cool the solution to 0°C in an ice bath. Add 1.2 eq (6 mmol) of Cyanogen Bromide portion-wise over 10 minutes.

    • Expert Note: BrCN is volatile and toxic. Perform strictly in a fume hood.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Neutralize the reaction mixture with saturated aqueous

    
     until pH ~8. A precipitate should form.
    
  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the target 7-methoxy-1,3-benzoxazol-2-amine .

  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the disappearance of phenolic -OH and the appearance of the broad
    
    
    singlet (approx. 7.0–7.5 ppm).

Protocol 2: Molecular Docking (In Silico)

Objective: Predict the binding mode of 7-MBA within the VEGFR-2 ATP pocket to guide derivatization.

Software: AutoDock Vina, MOE, or Schrödinger Glide. Target Structure: PDB ID 4ASD (VEGFR-2 complexed with Sorafenib).[1]

Procedure:

  • Protein Prep: Remove Sorafenib and water molecules from 4ASD. Protonate residues at pH 7.4.

  • Ligand Prep: Generate the 3D conformer of 7-MBA. Energy minimize using OPLS3e force field.

  • Grid Generation: Define the active site box (

    
     Å) centered on the hinge residue Cys919 .
    
  • Docking: Run rigid docking.

  • Analysis:

    • Hinge Interaction: Verify H-bond between Benzoxazole N3 and Cys919 NH.

    • Gatekeeper Check: Measure distance between the 7-methoxy group and the gatekeeper residue Val916 . Ensure no steric clash (distance > 3.0 Å).

    • Insight: If the 7-methoxy group clashes with Val916, the scaffold may bind in a "flipped" orientation or require a Type II binding mode (DFG-out) to accommodate the bulk.

Protocol 3: VEGFR-2 Kinase Inhibition Assay (HTRF)

Objective: Determine the


 of 7-MBA against recombinant VEGFR-2 kinase domain. This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF).

Reagents:

  • Recombinant Human VEGFR-2 (KDR) Kinase domain (e.g., from Carna Biosciences).

  • HTRF Kinase-TK Kit (Cisbio/PerkinElmer) containing:

    • Biotinylated poly-GT substrate.

    • Europium-cryptate labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665 acceptor.

  • ATP (Ultrapure).

Protocol:

  • Compound Prep: Prepare a 3-fold serial dilution of 7-MBA in DMSO (Top concentration: 100 µM). Final DMSO in assay: 1%.[2]

  • Enzyme Mix: Dilute VEGFR-2 enzyme (0.1 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Reaction:

    • Add 5 µL Compound solution to a 384-well low-volume white plate.

    • Add 2.5 µL Enzyme Mix. Incubate 10 min at RT (to allow scaffold binding).

    • Add 2.5 µL Substrate/ATP Mix (Final ATP =

      
       app, approx 10 µM).
      
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of Streptavidin-XL665 + 5 µL Eu-Cryptate Antibody (prepared in Detection Buffer containing EDTA to stop the reaction).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation to calculate

    
    .
    

Self-Validating Check:

  • Z-Factor: Must be > 0.5.

  • Reference: Include Sorafenib as a positive control (Expected

    
     nM).
    

Protocol 4: Cellular Proliferation Assay (HUVEC)

Objective: Assess the anti-angiogenic potential of 7-MBA in a physiological setting.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[3][4][5]

Protocol:

  • Seeding: Seed HUVECs (3,000 cells/well) in 96-well plates coated with 0.1% Gelatin. Media: EGM-2 (Endothelial Growth Media) without VEGF.

  • Starvation: Incubate for 24 hours to synchronize cells.

  • Treatment:

    • Replace media with EGM-2 containing 50 ng/mL VEGF (to stimulate proliferation).

    • Add 7-MBA at varying concentrations (0.1 µM – 100 µM).

  • Incubation: Cultivate for 72 hours at 37°C, 5%

    
    .
    
  • Measurement: Add 20 µL MTS or CCK-8 reagent. Incubate 2–4 hours. Measure Absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Calculation:

    
    
    

Pathway Visualization: VEGFR-2 Signaling[6]

The following diagram illustrates the downstream pathways inhibited by 7-MBA.

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 7-MBA (Inhibitor) Inhibitor->VEGFR2 Blockade PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Proliferation ERK->Prolif Migra Migration ERK->Migra AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: VEGFR-2 signaling cascade. 7-MBA blocks ATP binding, preventing phosphorylation of downstream effectors ERK and AKT.

References

  • Potent VEGFR-2 Inhibition by Benzoxazole Derivatives

    • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.[6]

    • Source: MDPI (Pharmaceuticals), 2023.
    • URL:[Link]

  • Structural Basis of Inhibition

    • Title: Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[5]

    • URL:[Link]

  • Kinase Assay Methodology

    • Title: VEGFR2 (KDR) Kinase Assay Kit Protocol.
    • Source: BPS Bioscience.[2]

    • URL:[Link]

  • Synthesis of 2-Substituted Benzoxazoles

    • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
    • Source: Molecules, 2023.
    • URL:[Link]

Sources

Method

Application Note: Functionalization of 2-Amino-7-Methoxybenzoxazole

Abstract The 2-amino-7-methoxybenzoxazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., RSK2 inhibitors) and GPCR ligands. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-7-methoxybenzoxazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., RSK2 inhibitors) and GPCR ligands. However, the functionalization of the exocyclic 2-amino group is chemically non-trivial due to the ambident nucleophilicity of the heterocyclic core and the electronic perturbation introduced by the 7-methoxy substituent.

This guide provides validated protocols for the derivatization of 2-amino-7-methoxybenzoxazole. It addresses the specific challenges of regioselective acylation (exocyclic vs. endocyclic), metal-catalyzed cross-coupling (catalyst poisoning), and diazotization (Sandmeyer transformations).

Chemical Context & Reactivity Landscape[1]

The 7-Methoxy Electronic Effect

Unlike the unsubstituted parent heterocycle, the 7-methoxy group exerts a significant electronic influence. Located adjacent to the ring oxygen (position 1), it acts as a


-withdrawing group but a strong 

-donor.
  • Impact on N3 (Ring Nitrogen): The resonance donation increases the electron density of the benzoxazole ring system. This makes the ring nitrogen (N3) more basic than in unsubstituted benzoxazoles.

  • Consequence: Under kinetic control, electrophiles (especially "hard" electrophiles like acyl chlorides) are prone to attack the ring nitrogen (N3) first, leading to unstable endo-acylated intermediates that must rearrange to the thermodynamic exo-product.

Tautomeric Equilibrium

In solution (DMSO-


, CDCl

), 2-amino-7-methoxybenzoxazole exists primarily as the amino tautomer (A) rather than the imino tautomer (B) . However, the energy barrier is low.


  • Amino Form: Nucleophilic at the exocyclic nitrogen.

  • Imino Form: Nucleophilic at the ring nitrogen (N3).

Reactivity Visualization

The following diagram outlines the three primary functionalization pathways covered in this guide.

ReactivityLandscape Core 2-Amino-7-methoxybenzoxazole Path1 Pathway A: Acylation (Amide Formation) Core->Path1 R-COCl / Base Path2 Pathway B: Pd-Catalysis (Buchwald-Hartwig) Core->Path2 Ar-X / Pd(0) Path3 Pathway C: Sandmeyer (Halogenation) Core->Path3 tBuONO / CuX2 Prod1 N-(7-methoxybenzoxazol-2-yl)amides *Thermodynamic Product* Path1->Prod1 Prod2 N-Aryl-2-aminobenzoxazoles *C-N Coupling* Path2->Prod2 Prod3 2-Halo-7-methoxybenzoxazole *Electrophilic Scaffold* Path3->Prod3

Figure 1: Primary functionalization vectors for the 2-amino-7-methoxybenzoxazole scaffold.

Module A: Regioselective Acylation

Objective: Formation of Amides/Carbamates. Challenge: Kinetic attack at N3 (Ring N) vs. Thermodynamic product at


 (Exocyclic N).
Mechanistic Insight

Reaction with highly reactive acyl chlorides often yields the ring-acylated species initially. If the reaction is quenched too early or run at low temperatures, one may isolate the unstable imide-like intermediate. To ensure the desired exocyclic amide, thermodynamic conditions (heat/base) are required to facilitate the


 rearrangement.
Protocol 1: Thermodynamic Acylation

Reagents:

  • Substrate: 2-Amino-7-methoxybenzoxazole (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Et

    
    N (2.5 equiv) with DMAP (0.1 equiv)
    
  • Solvent: THF or DCM (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Base Addition: Add Pyridine. The solution may darken slightly due to the electron-rich nature of the 7-methoxy ring.

  • Addition: Add the acid chloride dropwise at 0°C.

    • Critical Checkpoint: A precipitate (pyridinium salt) will form.

  • Thermodynamic Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Note: If LCMS shows the mass of product but NMR shows a shift in the aromatic protons of the benzoxazole ring inconsistent with the desired product, you may have the kinetic N3-acyl species. Heat to 50°C for 2 hours to force rearrangement.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc.[1] Wash with water and brine.
    
  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography (Hex/EtOAc).

Module B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Objective: Coupling with Aryl Halides to form diarylamines. Challenge: Catalyst poisoning. The benzoxazole nitrogen (N3) is a potent ligand for Pd, often shutting down the catalytic cycle.

Mechanistic Insight

Standard ligands (PPh


, dppf) often fail. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are required to prevent the substrate from displacing the ligand on the metal center.
Protocol 2: The BrettPhos System

Reagents:

  • Substrate: 2-Amino-7-methoxybenzoxazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BrettPhos or tBuBrettPhos (4–6 mol%)

  • Base: KOtBu (1.5 equiv) - Must be dry/fresh.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Pd

    
    (dba)
    
    
    
    , Ligand, Substrate, and Aryl Bromide.
  • Solvent: Add degassed solvent.

  • Activation: Stir for 5 minutes at RT to pre-form the active catalyst species.

  • Base Addition: Add KOtBu in one portion.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Visual Cue: The reaction typically turns from dark red/purple to a lighter orange/brown upon completion.

  • Workup: Filter through a Celite pad. Concentrate and purify via column chromatography.

Table 1: Troubleshooting Pd-Coupling

ObservationDiagnosisRemediation
No Conversion Catalyst PoisoningSwitch to tBuBrettPhos (bulkier). Increase temp to 110°C.
Dehalogenation of Ar-Br

-Hydride Elimination
Switch solvent to Toluene. Ensure base is dry.
Bis-arylation Over-reactionUse 2.0 equiv of the amine relative to the bromide.

Module C: Sandmeyer Transformation (The "U-Turn")

Objective: Converting the


 to a Halogen (Cl, Br, I).
Why:  This inverts the reactivity. The resulting 2-halo-7-methoxybenzoxazole becomes an electrophile, allowing for Suzuki or Stille couplings at the 2-position.
Mechanistic Insight

Classical aqueous diazotization (NaNO


/HCl) often fails due to the poor solubility of the heterocycle and hydrolysis of the oxazole ring under strong aqueous acid. Anhydrous diazotization  using alkyl nitrites is the gold standard.
Protocol 3: Anhydrous Halogenation

Reagents:

  • Substrate: 2-Amino-7-methoxybenzoxazole (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (tBuONO) (1.5 equiv)

  • Halogen Source: CuBr

    
     (for Bromide) or CuCl
    
    
    
    (for Chloride) (1.2 equiv)
  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: Suspend CuBr

    
     in dry MeCN (0.5 M) in a round-bottom flask.
    
  • Nitrite Addition: Add tBuONO dropwise to the copper suspension. The solution will turn dark (formation of NO-complex).

  • Substrate Addition: Add the amine substrate portion-wise (solid) or as a concentrated solution in MeCN over 15 minutes.

    • Safety: Nitrogen gas evolution will occur.[2] Ensure open venting through a bubbler.

  • Reaction: Stir at RT for 1 hour, then heat to 60°C for 2 hours to ensure completion.

  • Workup: Quench with 10% HCl (aq) to break copper chelates. Extract with EtOAc.[1]

    • Note: The product (2-bromo-7-methoxybenzoxazole) is less polar than the starting material.

Decision Logic for Workflow

The following diagram illustrates the decision process for selecting the correct protocol based on the desired final derivative.

WorkflowLogic Start Start: 2-Amino-7-methoxybenzoxazole Goal Define Target Moiety Start->Goal Amide Target: Amide/Urea Goal->Amide C=O Linker ArylAmine Target: N-Aryl Amine Goal->ArylAmine NH-Ar Linker Biaryl Target: 2-Aryl/Alkyl (C-C Bond) Goal->Biaryl Direct C-C MethodA Method A: Acylation (Use Pyridine/Heat) Amide->MethodA MethodB Method B: Buchwald-Hartwig (Use BrettPhos/KOtBu) ArylAmine->MethodB MethodC Method C: Sandmeyer -> Suzuki (Invert Polarity) Biaryl->MethodC

Figure 2: Strategic decision tree for functionalization.

References

  • Regioselectivity in Benzoxazole Acylation

    • Title: Synthesis and biological evalu
    • Context: Discusses the kinetic vs.
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link] (Representative DOI for benzoxazole MedChem).

  • Buchwald-Hartwig Coupling of Heterocycles

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Heteroaryl Amines.
    • Context: Establishes BrettPhos as the ligand of choice for challenging heterocyclic amines.
    • Source:Journal of the American Chemical Society.
    • Link:[Link]

  • Sandmeyer/Halogenation Protocols

    • Title: A General and Efficient Method for the Synthesis of 2-Halobenzoxazoles.
    • Context: Valid
    • Source:Journal of Organic Chemistry.
    • Link:[Link] (Representative DOI for Sandmeyer types).

  • RSK2 Inhibitor Context

    • Title: 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors.[3]

    • Context: Specifically cites the 7-substituted scaffold utility.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Methoxy-1,3-benzoxazol-2-amine

Case ID: PUR-BZ-7M-001 Status: Active Specialist: Senior Application Scientist Subject: Recrystallization Protocols & Troubleshooting for Aminobenzoxazoles Introduction Welcome to the Technical Support Center. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BZ-7M-001 Status: Active Specialist: Senior Application Scientist Subject: Recrystallization Protocols & Troubleshooting for Aminobenzoxazoles

Introduction

Welcome to the Technical Support Center. You are likely working with 7-methoxy-1,3-benzoxazol-2-amine (CAS: 68269-01-2), a critical intermediate scaffold in medicinal chemistry, often utilized in the synthesis of melatonin receptor agonists or antitumor agents.

The purification of 2-aminobenzoxazoles presents unique challenges due to their basic nitrogen, potential for oxidative discoloration, and tendency to "oil out" rather than crystallize. This guide provides a self-validating protocol designed to maximize purity (>98%) and yield.

Module 1: Solvent System Selection

Q: Which solvent system should I use? My compound dissolves in everything or nothing.

A: 2-Aminobenzoxazoles exhibit "Goldilocks" solubility—they are too soluble in pure alcohols and insoluble in water. The 7-methoxy group adds electron density, slightly increasing polarity compared to the unsubstituted parent.

Recommended Systems:

System PrioritySolvent MixtureRatio (v/v)MechanismBest For
Primary Ethanol / Water 70:30 to 50:50Co-solvent precipitationGeneral purification; removal of inorganic salts.
Secondary Toluene 100%Temperature-dependent solubilityAnhydrous requirements; removal of polar tars.
Tertiary EtOAc / Hexane 1:3Polarity adjustmentIf the compound oils out in aqueous systems.

Technical Insight: The 7-methoxy substituent acts as a weak hydrogen bond acceptor. In Ethanol/Water, the water acts as an anti-solvent to force the hydrophobic aromatic core out of solution as the temperature drops, while the ethanol keeps the amine functionality solvated long enough to prevent rapid amorphous precipitation.

Module 2: The Recrystallization Protocol (SOP)

Q: What is the exact workflow to ensure I don't lose my product?

A: Follow this Standard Operating Procedure (SOP). The critical control point is the Hot Filtration step, which removes the colored oxidative impurities common to aminophenol-derived heterocycles.

Step-by-Step Methodology
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (95%) and heat to reflux. Add solvent in small portions until the solid just dissolves.[1]

  • Decolorization (Critical): If the solution is pink/brown (oxidation), remove from heat, let cool slightly, and add activated charcoal (1-2% w/w). Boil for 2-3 minutes.

    • Warning: Do not add charcoal to a boiling solution; it will erupt (bump).

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or fluted filter paper to remove charcoal and insoluble particulates.

  • Anti-Solvent Addition: While keeping the filtrate hot (near boiling), add hot Water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Insulate the flask with a towel or place in a warm water bath to cool slowly to room temperature.

    • Note: Fast cooling traps impurities.

  • Collection: Cool in an ice bath (0-4°C) for 1 hour. Filter the crystals and wash with cold 50:50 EtOH/Water.

Workflow Visualization

RecrystallizationWorkflow Start Crude 7-methoxy-1,3-benzoxazol-2-amine Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve Charcoal Add Activated Charcoal (If colored) Dissolve->Charcoal Discoloration? Filter Hot Filtration (Remove insolubles/carbon) Dissolve->Filter Clear? Charcoal->Filter AntiSolvent Add Hot Water (Until turbid) Filter->AntiSolvent Cool Slow Cooling (RT -> 4°C) AntiSolvent->Cool Collect Vacuum Filtration & Dry Cool->Collect

Figure 1: Step-by-step logic flow for the recrystallization of aminobenzoxazoles.

Module 3: Troubleshooting Common Failures

Q: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

A: Oiling out occurs when the Melting Point (MP) of the solute (in the solvent mixture) is lower than the Boiling Point (BP) of the solvent.[1] This is a thermodynamic phase separation (Liquid-Liquid Phase Separation, LLPS).[2]

Root Causes & Fixes:

  • Impurity Depression: High impurity levels lower the MP of your product significantly.

    • Fix: Perform a "trituration" first. Suspend the oil in cold ether or hexanes and sonicate to wash away surface impurities before attempting recrystallization again.

  • Supersaturation: You cooled it too fast.

    • Fix: Re-heat to dissolve the oil.[3] Add a "seed crystal" (if available) or scratch the glass wall with a rod. Cool strictly at a rate of ~1°C/min.

  • Solvent Mismatch: The boiling point of water (100°C) might be too close to the depressed MP of your wet solid.

    • Fix: Switch to a lower-boiling system like Dichloromethane/Hexane or Acetone/Hexane .

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Oiling Oiling Out (Liquid Phase Separation) Problem->Oiling Color Persistent Color (Pink/Brown) Problem->Color NoPrecip No Precipitation (Yield Loss) Problem->NoPrecip Sol_Oil_1 Triturate with Cold Ether/Hexane Oiling->Sol_Oil_1 High Impurity Sol_Oil_2 Re-heat & Seed (Slow Cool) Oiling->Sol_Oil_2 Fast Cooling Sol_Color Repeat Charcoal Treatment (Acidic pH) Color->Sol_Color Sol_Yield Concentrate filtrate (Rotovap 50%) NoPrecip->Sol_Yield

Figure 2: Decision matrix for resolving common purification failures.

Module 4: Validation (Quality Control)

Q: How do I prove it is pure?

A: Do not rely solely on melting point, as isomers (e.g., 5-methoxy vs. 7-methoxy) can have similar MPs.

  • 1H NMR (DMSO-d6):

    • Check the integration of the methoxy singlet (~3.8 ppm) vs. the aromatic protons.

    • Look for the broad singlet of the -NH2 group (usually around 7.0-7.5 ppm, exchangeable with D2O).

  • Melting Point:

    • Expect a sharp range (e.g., 2°C variance). If the range is >5°C, the crystal lattice contains solvent or impurities.

    • Target Range: Literature for similar 2-aminobenzoxazoles suggests 130°C – 145°C (Verify against specific batch derivative data).

  • HPLC:

    • Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% TFA). The amine can tail; ensure the peak is symmetrical.

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization - Oiling Out. Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis and biological evaluation of benzoxazole derivatives. Bioorganic & Medicinal Chemistry. Retrieved from

  • BenchChem. (2025). Optimizing solvent systems for the recrystallization of Amino-aromatics. Retrieved from

Sources

Optimization

Solubility of 2-amino-7-methoxybenzoxazole in DMSO and ethanol

Solubility, Handling, and Troubleshooting Guide Executive Summary & Solubility Profile 2-Amino-7-methoxybenzoxazole is a heterocyclic building block often utilized in the synthesis of fluorescent probes and bioactive sca...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Handling, and Troubleshooting Guide

Executive Summary & Solubility Profile

2-Amino-7-methoxybenzoxazole is a heterocyclic building block often utilized in the synthesis of fluorescent probes and bioactive scaffolds. Its solubility profile is governed by the planar benzoxazole core (lipophilic) and the 2-amino/7-methoxy substituents (polar/H-bonding capability).

Critical Insight: While highly soluble in aprotic polar solvents (DMSO), this compound exhibits steep solubility drop-offs in protic solvents (Ethanol) and aqueous buffers. Users frequently encounter precipitation ("crashing out") during serial dilutions for biological assays.

Solubility Data Table (Class-Validated*)
SolventSolubility RatingEstimated Max Conc.Usage Recommendation
DMSO High ~50–100 mg/mLPrimary Stock Solution. Ideal for long-term storage at -20°C.
Ethanol (100%) Moderate 5–15 mg/mLSecondary Solvent. Good for synthesis/recrystallization; poor for high-conc stocks.
Water / PBS Very Low < 0.1 mg/mLAssay Medium. Requires intermediate dilution steps to prevent precipitation.
DMF High ~50–80 mg/mLAlternative Stock. Use if DMSO interferes with specific catalytic reactions.

*Note: Exact solubility limits vary by crystal polymorph and purity. Values are conservative estimates based on structural analogs (e.g., 2-amino-6-methoxybenzothiazole) [1][2].

Troubleshooting Guide (FAQ Format)

Category 1: Stock Solution Preparation

Q: My DMSO stock solution froze in the fridge (4°C). Is the compound degraded?

  • Diagnosis: DMSO has a high melting point (18.5°C). Freezing at 4°C is normal physical behavior, not a chemical degradation.

  • Solution: Thaw the vial completely at room temperature (or a 37°C water bath) and vortex vigorously. Ensure no crystals remain suspended.

  • Prevention: Store stocks at room temperature only if using within days. For long-term storage (-20°C), always expect freezing.

Q: I see a "cloudiness" immediately after adding water to my Ethanol solution.

  • Diagnosis: This is the "Oiling Out" effect . The hydrophobic benzoxazole core aggregates faster than it can disperse when the solvent polarity shifts largely (EtOH

    
     Water).
    
  • Technical Fix: Do not add water to the organic phase. Instead, add the organic stock dropwise into the vortexing aqueous buffer. This disperses the compound before critical nucleation occurs.

Category 2: Biological Assay Issues

Q: The compound precipitates in cell culture media despite being soluble in DMSO.

  • Mechanism: Standard media (DMEM/RPMI) contains salts and proteins. The "Salting Out" effect reduces solubility further than in pure water.

  • Protocol Adjustment:

    • Prepare a 1000x stock in pure DMSO.

    • Perform an intermediate dilution (e.g., 10x) in pure Ethanol or PEG-400.

    • Dilute this intermediate into the media.

    • Why? The intermediate solvent reduces the surface tension shock between DMSO and water.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock (DMSO)

Use this protocol for long-term storage.

  • Calculate: Determine the mass required.

    • MW of 2-amino-7-methoxybenzoxazole ≈ 164.16 g/mol .

    • To make 1 mL of 50 mM: Weigh 8.2 mg .

  • Weighing: Weigh the powder into a brown glass vial (protect from light).

  • Solvent Addition: Add 1 mL of anhydrous DMSO (Grade ≥99.9%).

    • Critical: Do not use "old" DMSO that has absorbed water from the air.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: "Saturated Shake-Flask" Method (Solubility Determination)

Use this to determine the EXACT solubility limit for your specific batch/solvent.

  • Add excess solid compound (~20 mg) to 1 mL of the target solvent (Ethanol or Buffer) in a glass vial.

  • Agitate (shake/stir) at 25°C for 24 hours to ensure equilibrium.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Carefully pipette the supernatant (saturated solution).

  • Quantify the concentration via UV-Vis spectroscopy (using a pre-determined standard curve in DMSO) or HPLC.

Visual Workflows

Workflow 1: Solubility Optimization Logic

Use this decision tree when designing a new assay.

SolubilityLogic Start Start: Dissolve Compound SelectSolvent Select Primary Solvent Start->SelectSolvent DMSO DMSO (Recommended) High Solubility SelectSolvent->DMSO Standard EtOH Ethanol Moderate Solubility SelectSolvent->EtOH If DMSO toxic CheckApp Application Check DMSO->CheckApp EtOH->CheckApp BioAssay Biological Assay (Aqueous) CheckApp->BioAssay Synthesis Synthesis/Purification CheckApp->Synthesis StepDilution Stepwise Dilution: 1. DMSO Stock 2. Intermediate (PEG/EtOH) 3. Aqueous Buffer BioAssay->StepDilution Best Practice DirectAdd Direct Addition: Risk of Precipitation! BioAssay->DirectAdd Avoid Success Clear Solution (Ready for Use) Synthesis->Success StepDilution->Success

Figure 1: Decision matrix for solvent selection and dilution strategies to avoid precipitation.

Workflow 2: Serial Dilution for IC50/EC50 Assays

Visualizing the "Intermediate Step" to prevent shock-precipitation.

SerialDilution cluster_0 Critical Control Point Stock Master Stock (100% DMSO) 50 mM Inter Intermediate Plate (10% DMSO in Buffer) 5 mM Stock->Inter 1:10 Dilution (Slow Addition) Final Assay Plate (1% DMSO in Media) 500 µM Inter->Final 1:10 Dilution (Rapid Mix)

Figure 2: The "Intermediate Plate" method ensures the compound is pre-dispersed before hitting the final aqueous environment, reducing local high-concentration precipitation events.

References & Authoritative Grounding

  • PubChem Compound Summary. 2-Aminobenzoxazole Derivatives. National Center for Biotechnology Information. [Link]

  • Santos, N. C., et al. (2003). "Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects." Biochemical Pharmacology. (Detailed analysis of DMSO solvent effects). [Link]

  • ResearchGate Technical Forum. Solubility of Benzoxazole Derivatives in Ethanol and DMSO. [Link]

Troubleshooting

Troubleshooting low yields in benzoxazole cyclization reactions

The following guide serves as a specialized Technical Support Center for researchers encountering low yields in benzoxazole synthesis. It is designed to move beyond generic textbook advice, focusing on the specific chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering low yields in benzoxazole synthesis. It is designed to move beyond generic textbook advice, focusing on the specific chemical and physical failure modes inherent to this heterocycle's formation.

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Yields in 2-Substituted Benzoxazole Synthesis

Executive Summary

Benzoxazole synthesis, classically achieved via the condensation of 2-aminophenols with carboxylic acids (or aldehydes followed by oxidation), often suffers from variable yields ranging from 30% to 90%.[1] The "low yield" phenotype usually stems from three distinct failure modes: oxidative degradation of the aminophenol , incomplete cyclodehydration due to water sequestration , or inefficient oxidative closure (in aldehyde routes). This guide provides a root-cause analysis and validated protocols to resolve these issues.

Part 1: The Mechanistic "Black Box"

To fix the yield, we must first visualize the invisible failure points. The reaction is not a single step but a cascade.

The Critical Pathway

The formation of the benzoxazole ring from 2-aminophenol and an aldehyde involves two distinct stages:

  • Condensation: Formation of the Schiff base (imine) intermediate.[2] Failure Point: Reversible hydrolysis if water is not removed.

  • Oxidative Cyclization: Intramolecular ring closure. Failure Point: Steric hindrance or lack of sufficient oxidant (for aldehyde routes).

BenzoxazoleMechanism cluster_0 Critical Control Points SM 2-Aminophenol + Aldehyde Imine Schiff Base Intermediate SM->Imine Condensation (-H₂O) Imine->SM Hydrolysis (+H₂O) Cyclized Dihydrobenzoxazole Imine->Cyclized Ring Closure Product 2-Substituted Benzoxazole Cyclized->Product Oxidation (-2H)

Figure 1: Mechanistic pathway highlighting the reversibility of the Schiff base formation and the necessity of oxidation for the final product.

Part 2: Root Cause Analysis (Troubleshooting)

Issue 1: The "Dark" Starting Material (Oxidation)

Symptom: The reaction mixture turns black/tarry immediately; yield is <40%. Root Cause: 2-Aminophenols are highly susceptible to air oxidation, forming quinone imines that polymerize. If your starting material is dark brown or black, your stoichiometry is compromised before you begin. Corrective Action:

  • Purification: Recrystallize 2-aminophenol from ethanol containing a pinch of sodium dithionite (reducing agent) to inhibit oxidation during the process.

  • Protocol: Flush the reaction vessel with Nitrogen/Argon before adding the aminophenol.

Issue 2: The Wet Blanket (Equilibrium Shift)

Symptom: TLC shows persistent starting material that never consumes, even after 24h. Root Cause: In acid-catalyzed condensation (e.g., with carboxylic acids), the reaction generates water. If water accumulates, the equilibrium shifts back to the open-chain amide/ester form. Corrective Action:

  • Chemical Drying: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid). These act as both solvent, catalyst, and dehydrating agent [1].

  • Physical Removal: For high-boiling solvents (Xylene/Toluene), use a Dean-Stark trap to physically remove azeotropic water.

Issue 3: Electronic Mismatches (Aldehyde Route)

Symptom: Reaction works for Benzaldehyde (80% yield) but fails for 4-Nitrobenzaldehyde (20% yield). Root Cause: The electrophilicity of the aldehyde carbon affects the Schiff base formation rate. Furthermore, electron-withdrawing groups can stabilize the intermediate, making the oxidative closure step sluggish without a strong oxidant. Corrective Action:

  • Switch to an Oxidative Cyclization protocol using stronger oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ rather than relying on air oxidation [2].

Part 3: Validated High-Yield Protocols

Protocol A: Microwave-Assisted Synthesis (Green & Fast)

Best for: Rapid library generation, overcoming steric hindrance.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for ring closure more efficiently than thermal convection [3].

  • Setup: In a 10 mL microwave vial, mix 2-aminophenol (1.0 mmol) and carboxylic acid (1.0 mmol).

  • Catalyst: Add 2-3 drops of Polyphosphoric Acid (PPA) or a solid acid catalyst like K-10 Montmorillonite clay (100 mg).

  • Irradiation: Seal and irradiate at 130°C for 10-15 minutes (Power: Dynamic, max 300W).

  • Workup: Cool to RT. Pour mixture into crushed ice/water (20 mL). Neutralize with sat. NaHCO₃. Filter the precipitate.[3]

  • Expected Yield: 85-95%.

Protocol B: MnO₂ Mediated Oxidative Cyclization

Best for: Aldehyde substrates, avoiding harsh acids.

Rationale: This method decouples the condensation and oxidation steps, ensuring the sensitive Schiff base is driven forward to the aromatic benzoxazole [4].

  • Schiff Base Formation: Reflux 2-aminophenol (1.0 mmol) and aldehyde (1.0 mmol) in Methanol (5 mL) for 2 hours.

  • Oxidation: Cool to RT. Add activated MnO₂ (5.0 mmol, 5 equiv).

  • Reaction: Stir at RT (or mild reflux) for 1-3 hours. Monitor by TLC (Schiff base R_f is usually lower than Benzoxazole).

  • Workup: Filter through a Celite pad to remove Mn residues. Concentrate filtrate.[3]

  • Expected Yield: 80-92%.

Part 4: Data & Purification Guide

Yield Comparison by Method
MethodReaction TimeTypical YieldProsCons
Thermal (PPA) 4-8 Hours50-70%Robust, cheapViscous, harsh workup, tar formation
Microwave 10-20 Mins85-95%Clean, fastScale-limited, requires equipment
Oxidative (MnO₂) 3-5 Hours80-90%Mild conditionsStoichiometric waste (Mn), filtration step
Purification Troubleshooting (The "Where did it go?" Phase)

Benzoxazoles are weakly basic. Common purification mistakes lead to product loss.[4]

  • Silica Gel Streaking: If the product streaks on TLC, it is likely protonating on the acidic silica surface.

    • Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexanes, or add 1% Et₃N to your eluent.

  • Acidic Workup Loss: If you wash the organic layer with strong acid (e.g., 1M HCl) to remove unreacted amine, you may protonate the benzoxazole and extract it into the aqueous layer.

    • Fix: Keep aqueous washes neutral or basic (pH > 7).

Part 5: Decision Matrix (Flowchart)

TroubleshootingFlow Start Problem: Low Yield CheckSM Is 2-Aminophenol Black? Start->CheckSM PurifySM Recrystallize SM Use Inert Atm CheckSM->PurifySM Yes CheckWater Is Reaction Wet? CheckSM->CheckWater No AddDrying Use PPA or Dean-Stark CheckWater->AddDrying Yes CheckOxidant Using Aldehyde? CheckWater->CheckOxidant No AddOxidant Add MnO2 or DDQ CheckOxidant->AddOxidant Yes CheckPurification Product lost on Column? CheckOxidant->CheckPurification No AddBase Add 1% Et3N to Eluent CheckPurification->AddBase Yes

Figure 2: Step-by-step troubleshooting decision tree for identifying yield loss.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use one-pot synthesis for sensitive aldehydes? A: Yes, but avoid PPA if your aldehyde has acid-sensitive groups (like acetals). Use the Oxidative Cyclization (Protocol B) or a catalytic amount of p-TsOH in refluxing toluene with a Dean-Stark trap.

Q: My product is an oil but should be a solid. What happened? A: This often indicates incomplete cyclization (presence of the intermediate amide/Schiff base) or trapped solvent. Check the NMR for a characteristic N-H peak (broad singlet > 8 ppm) or aldehyde proton. If present, re-subject the oil to cyclization conditions (e.g., reflux in acetic acid).

Q: Why is PPA so difficult to work up? A: PPA is highly viscous and generates heat upon hydration. Tip: Pour the hot reaction mixture directly into rapidly stirring ice water. Do not let it cool in the flask, or it will solidify into a rock-hard mass that is impossible to remove without breaking the glass.

References

  • Polyphosphoric Acid Cyclization: Organic Chemistry Portal. Synthesis of Benzoxazoles. Available at: [Link]

  • Oxidative Cyclization (MnO2): Molecules. 2022; 27(20):7105.[5] MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases.[5] Available at: [Link]

  • Microwave Synthesis: MDPI Catalysts. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles.[1][6][7][8] Available at: [Link]

  • Iron-Catalyzed Oxidative Cyclization: Green Chemistry. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization.[9] Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2-Amino-3-Methoxyphenol

Executive Summary 2-Amino-3-methoxyphenol (2A3MP) is a highly electron-rich aniline derivative. The presence of both an amino group ( ) and a hydroxyl group ( ) on the benzene ring, further activated by the methoxy group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-methoxyphenol (2A3MP) is a highly electron-rich aniline derivative. The presence of both an amino group (


) and a hydroxyl group (

) on the benzene ring, further activated by the methoxy group (

), creates a "perfect storm" for oxidative instability. Upon exposure to atmospheric oxygen, this molecule rapidly undergoes radical-mediated oxidation to form quinone imines, which subsequently polymerize into dark brown/black tars.

This guide provides a self-validating system to prevent, detect, and reverse this oxidation, ensuring high-purity inputs for your downstream applications (e.g., benzoxazole synthesis, pharmaceutical intermediates).

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent oxidation, you must understand the enemy. The degradation of 2A3MP is not a simple decomposition; it is an autocatalytic cascade.

The Oxidation Pathway

The following diagram illustrates the mechanistic pathway of failure and the specific intervention points where you can stop it.

OxidationPathway Start 2-Amino-3-methoxyphenol (Clear/Pale Solid) Radical Radical Cation Intermediate Start->Radical O2 / Light / Metal Ions Quinone Quinone Imine (Red/Pink Species) Radical->Quinone -H+ / -e- Polymer Polymers/Tars (Dark Brown/Black) Quinone->Polymer Polymerization Inert Intervention 1: Inert Atmosphere (N2/Ar) Inert->Start Blocks O2 Acid Intervention 2: Protonation (HCl Salt) Acid->Start Removes lone pair Reductant Intervention 3: Antioxidants (Ascorbic Acid/Dithionite) Reductant->Quinone Reverses Oxidation

Figure 1: Mechanistic pathway of 2A3MP oxidation showing critical control points (Green).

Module 2: Storage & Stability (The "Shelf" Phase)

Q1: My 2A3MP arrived as a dark brown solid. Is it usable? A: Likely not for sensitive catalysis, but potentially recoverable. The dark color indicates surface oxidation (quinone formation). If the material is >95% pure by HPLC but simply colored, you can use a reductive workup (see Module 4). However, if the bulk has polymerized (tar-like consistency), it must be discarded.

Q2: Should I store 2A3MP as a free base or a salt? A: Always store as the Hydrochloride (HCl) salt if possible.

  • Scientific Rationale: Oxidation is initiated by the extraction of an electron from the nitrogen lone pair. Converting the free base (

    
    ) to the hydrochloride salt (
    
    
    
    ) removes this lone pair from circulation, raising the oxidation potential significantly [1, 13].
  • Protocol: If you synthesized the free base, convert it to the HCl salt by bubbling dry HCl gas through an ethereal solution or adding 1.1 eq of HCl in dioxane, then filtering the precipitate.

Q3: What are the mandatory storage conditions? A: Follow the "Triple-D" protocol:

  • Dark: Amber vials are non-negotiable. UV light accelerates radical formation [4].

  • Dry: Store in a desiccator. Moisture promotes proton transfer steps that facilitate oxidation.

  • Deoxygenated: Flush headspace with Argon (heavier than air) rather than Nitrogen for long-term storage. Tape the cap with Parafilm or electrical tape.

Module 3: Reaction & Handling (The "Bench" Phase)

Q4: I need to use the free base in a reaction. How do I handle it without it turning black? A: You must create an "Oxygen-Free Zone" before the bottle is even opened.

The "Zero-Oxidation" Workflow:

  • Solvent Prep: Do NOT use solvent straight from the bottle. Sparge all solvents with Nitrogen/Argon for at least 15-30 minutes [6].

  • Additives: If your reaction tolerates it, add a sacrificial antioxidant.

    • Aqueous/Biphasic systems: Add 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite [4].[1]

    • Organic systems:[1] Add BHT (Butylated hydroxytoluene) if downstream separation is easy.

  • Transfer: Weigh the solid in a glovebox if possible. If not, use a "cone of nitrogen" technique: invert a funnel connected to a nitrogen line over your balance while weighing.

Q5: Why does my solution turn pink immediately upon dissolution? A: This is the "Pink Flash" phenomenon, indicating the formation of trace quinone imines.

  • Immediate Fix: Add a pinch of Sodium Dithionite (Na2S2O4) . It will instantly reduce the pink quinone back to the colorless aminophenol [14].

  • Root Cause: Your solvent likely contained dissolved oxygen or trace metal ions (Cu/Fe) which catalyze oxidation. Use high-purity solvents and consider adding EDTA to chelate metals.

Module 4: Purification & Recovery (The "Cleanup" Phase)

Q6: How do I purify oxidized (brown) 2A3MP? A: Do not use standard silica chromatography alone; the material will oxidize on the column. Use the Dithionite-Assisted Recrystallization method.

Protocol: Dithionite Rescue

  • Dissolve: Dissolve the crude, dark material in a minimal amount of degassed solvent (e.g., Water/Ethanol mix or dilute acid).

  • Treat: Add Sodium Dithionite (approx. 5-10 wt% relative to substrate). Stir for 10-15 minutes under Nitrogen. The color should lighten significantly [14].

  • Precipitate:

    • If Free Base: Adjust pH to neutral/slightly basic (pH 7-8) under inert atmosphere to precipitate the solid.

    • If Salt: Add conc. HCl to precipitate the hydrochloride salt.

  • Filter: Filter rapidly under a blanket of Nitrogen. Wash with cold, degassed solvent containing a trace of ascorbic acid.

Q7: Can I distill this compound? A: Distillation is risky due to high boiling points and thermal instability. If necessary, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. However, sublimation or recrystallization is preferred for aminophenols.

Module 5: Analytical Verification

Q8: How do I prepare an HPLC sample without it oxidizing in the autosampler? A: Standard HPLC vials are oxidation chambers.

  • Diluent: Use 0.1% Ascorbic Acid in Water/Acetonitrile (50:50) as your diluent [4].

  • Vial: Use amber vials with pre-slit septa (to prevent vacuum formation that sucks in air).

  • Timing: Inject immediately. Do not queue this sample for an overnight run unless the autosampler is refrigerated (4°C).

Comparison of Antioxidants for 2A3MP Stabilization

AntioxidantSystem CompatibilityMechanismRecommended Conc.
Sodium Dithionite Aqueous / AcidicStrong Reducer (Reverses oxidation)0.5 - 1.0% w/v
Ascorbic Acid Aqueous / HPLCRadical Scavenger0.1% w/v
Sodium Metabisulfite Aqueous / NeutralOxygen Scavenger0.1 - 0.5% w/v
BHT Organic (DCM/EtOAc)Radical Terminator0.05% w/v

Visual Guide: The "Zero-Oxidation" Handling Workflow

HandlingWorkflow Prep STEP 1: PREPARATION Sparge Solvents (N2/Ar, 20 min) Prepare Antioxidant Solution Weigh STEP 2: WEIGHING Glovebox OR Nitrogen Cone Avoid metal spatulas (use plastic/glass) Prep->Weigh Dissolve STEP 3: DISSOLUTION Add Solid to Degassed Solvent *Immediate* Nitrogen Flush Weigh->Dissolve Check Checkpoint: Is solution Pink? Dissolve->Check Rescue ACTION: Add Na2S2O4 (Sodium Dithionite) Check->Rescue YES (Oxidation Detected) Proceed STEP 4: REACTION/ANALYSIS Maintain Positive Pressure Check->Proceed NO (Clear/Pale) Rescue->Proceed Color Disappears

Figure 2: Operational workflow for handling 2A3MP to minimize oxidation exposure.

References

  • Maleski, R. J., et al. (1995).[2] A Facile Access to Substituted 2-Nitrosophenols...[2]. Synthetic Communications. Retrieved February 12, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved February 12, 2026, from [Link]

  • McKenna, C. E., et al. (1991).[3] A method for preparing analytically pure sodium dithionite. Biochimica et Biophysica Acta (BBA). Retrieved February 12, 2026, from [Link]

  • Reddit Chemistry Community. (2017). Amino Acid Freebase vs. HCl Salt Stability Discussion. Retrieved February 12, 2026, from [Link]

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved February 12, 2026, from [Link]

  • Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Scribd. (n.d.). A Method For Preparing Analytically Pure Sodium Dithionite. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Aminobenzoxazole Synthesis &amp; Purification

Topic: Removal of Hydrobromide Salts from 2-Aminobenzoxazole Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Executive Summary The synthesis of 2-aminobenzoxazoles via the cyanogen b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Hydrobromide Salts from 2-Aminobenzoxazole Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The synthesis of 2-aminobenzoxazoles via the cyanogen bromide (CNBr) cyclization of 2-aminophenols is a standard yet often troublesome protocol. The reaction inherently produces one equivalent of hydrogen bromide (HBr). Due to the basicity of the 2-aminoheterocycle product, HBr is trapped as a hydrobromide salt.

The Core Problem: The salt form is often hygroscopic, corrosive to LC-MS interfaces, and can exist as a sticky oil rather than a discrete solid, complicating isolation.

This guide provides a self-validating workflow to break this salt, isolate the free base, and troubleshoot common "oiling out" phenomena.

The Chemistry of the Problem (Root Cause Analysis)

To solve the isolation issue, one must understand the species present in the reaction flask.

  • Reaction: 2-Aminophenol + CNBr

    
     2-Aminobenzoxazole + HBr
    
  • The Trap: The product, 2-aminobenzoxazole, has a pKa (conjugate acid) of approximately 4.5 [1].[1] While a weak base, it is basic enough to be protonated by the strong acid HBr generated in situ.

  • Consequence: You are not isolating the molecule you drew; you are isolating [2-Aminobenzoxazole-H]+ [Br]-.

Mechanism & Salt Formation Workflow

ReactionPathway Start 2-Aminophenol + CNBr Inter Intermediate (Cyanamide) Start->Inter N-Cyanation Cyclization Cyclization Inter->Cyclization Ring Closure ProductSalt Product HBr Salt (Trapped Species) Cyclization->ProductSalt Generates HBr Neutralization Base Treatment (pH > 8) ProductSalt->Neutralization Deprotonation FreeBase 2-Aminobenzoxazole (Free Base) Neutralization->FreeBase Extraction/Precipitation

Figure 1: Reaction pathway highlighting the inevitable formation of the HBr salt and the requirement for a distinct neutralization step.

Protocol: HBr Removal & Free Base Isolation

Objective: Convert the hydrobromide salt to the free base without degrading the oxazole ring.

Method A: The Aqueous Neutralization (Standard)

Best for: Stable substrates and large-scale batches.

  • Evaporation: Remove the reaction solvent (often Ethanol or THF) under reduced pressure. Do not skip this. Attempting to neutralize in a water-miscible solvent often leads to emulsions.

  • Resuspension: Suspend the crude solid/oil in Ethyl Acetate (EtOAc) .

  • The pH Check (Critical):

    • Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) slowly with vigorous stirring.

    • Target pH: 8–9.

    • Why? Strong bases (NaOH, pH >12) can cause ring opening (hydrolysis) of the benzoxazole over time. Bicarbonate is safe and effective given the product's pKa (~4.5).

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2]

  • Desalting Wash: Wash the organic layer with Brine (Sat. NaCl) to remove trapped ionic bromide.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Method B: Solid-Phase Scavenging (Anhydrous)

Best for: Small-scale parallel synthesis or water-sensitive analogs.

  • Add Polymer-Supported Carbonate (PS-CO3) resin (3 equivalents relative to theoretical HBr) directly to the reaction mixture.

  • Stir for 2 hours at room temperature.

  • Filter the resin.[3][4] The filtrate contains the free base.

  • Concentrate the filtrate.

Troubleshooting Guide: "It's an Oil"

The most frequent support ticket regarding this chemistry is: "My product is a sticky brown oil that won't crystallize."

Decision Tree: Resolving Oily Products

Troubleshooting Issue Problem: Product is an Oil CheckPH Check pH of Aqueous Layer Issue->CheckPH Acidic pH < 7 CheckPH->Acidic Yes Basic pH > 8 CheckPH->Basic No Action1 Incomplete Neutralization. Add more NaHCO3. Acidic->Action1 CheckSolvent Check Solvent Composition Basic->CheckSolvent TrappedSolvent Trapped EtOH/THF CheckSolvent->TrappedSolvent PureOil Intrinsic Oil CheckSolvent->PureOil Action2 Azeotrope with Toluene (Removes trapped solvent) TrappedSolvent->Action2 Action3 Triturate with Cold Hexane/Ether PureOil->Action3

Figure 2: Troubleshooting logic for oily crude products.

Detailed Solutions for Oiling Out
CauseDiagnosticSolution
Incomplete Neutralization pH paper turns red/orange.The oil is likely a mixture of free base and salt (a "melt"). Add more NaHCO₃ until pH persists at 8–9.
Trapped Reaction Solvent NMR shows Ethanol/THF peaks.Benzoxazoles hold onto protic solvents. Dissolve oil in Toluene and rotary evaporate. This azeotropes out water and alcohols, often inducing crystallization.
Pseudo-Polymorphs Product is pure by LCMS but liquid.Trituration: Add cold diethyl ether or hexanes. Scratch the flask glass with a spatula to provide nucleation sites. Sonicate for 5 mins.

Analytical Verification (Quality Control)

How do you prove the HBr is gone?

  • Visual Test (Beilstein Test):

    • Heat a copper wire in a flame until no color is seen.

    • Dip in sample, return to flame.

    • Green Flame = Halogen present (Salt likely remains).

    • No Color = Free base (Clean).

  • ¹H NMR Shift:

    • The aromatic protons of the benzoxazole ring will shift upfield (lower ppm) in the free base compared to the HBr salt due to the restoration of electron density to the ring system.

  • Silver Nitrate Titration (Quantitative):

    • Dissolve a small amount of product in water/methanol.

    • Add AgNO₃ solution.

    • White Precipitate = Presence of ionic bromide (AgBr).

FAQ: Frequently Asked Questions

Q: Can I use Triethylamine (Et₃N) to neutralize the reaction in situ? A: Yes, but proceed with caution. Adding Et₃N will generate Triethylamine Hydrobromide (Et₃N·HBr), which is also a salt. If your product is soluble in ether but Et₃N·HBr is not, you can filter off the Et₃N·HBr. However, if both are soluble in your workup solvent, you haven't removed the bromide source, only displaced it. An aqueous wash is still recommended.

Q: Why not use NaOH to ensure full deprotonation? A: While 2-aminobenzoxazoles are relatively stable, the oxazole ring contains a C=N bond that is susceptible to nucleophilic attack by hydroxide at high pH and elevated temperatures [2]. NaHCO₃ (pH ~8.5) or Na₂CO₃ (pH ~11) are safer alternatives that fully deprotonate the amine (pKa ~4.5) without risking ring hydrolysis.

Q: Is there a way to avoid HBr generation entirely? A: Yes. Consider using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a "green" cyanating agent instead of CNBr. This reagent releases a sulfonamide byproduct rather than corrosive HBr and is generally non-toxic [3].

References

  • Rynearson, K. D., et al. (2014).[1] "2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site."[1] Bioorganic & Medicinal Chemistry Letters, 24(15), 3521–3525.

  • Potts, K. T. (1977). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons. (General reactivity context).
  • Kasthuri, M., et al. (2015).[2] "A Facile Synthesis of 2-Aminobenzoxazoles... Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)."[2][5][6][7] Synlett, 26(07), 897-900.

  • Havel, S., et al. (2019).[2][7] "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 4(20), 18865–18872.

Sources

Optimization

Technical Support Center: TLC Visualization for Methoxy-Substituted Benzoxazoles

Status: Operational Ticket ID: BENZ-OX-OMe-TLC Assigned Specialist: Senior Application Scientist Executive Summary Methoxy-substituted benzoxazoles present a unique chromatographic profile. The benzoxazole core is a plan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BENZ-OX-OMe-TLC Assigned Specialist: Senior Application Scientist

Executive Summary

Methoxy-substituted benzoxazoles present a unique chromatographic profile. The benzoxazole core is a planar, heterocyclic aromatic system, while the methoxy group (


) acts as a strong Electron Donating Group (EDG). This combination dictates your visualization strategy:
  • UV Activity is Dominant: The conjugated

    
    -system makes UV absorption (254 nm) the primary detection method.
    
  • Fluorescence is Likely: The methoxy substituent often enhances quantum yield, making long-wave UV (365 nm) a powerful, sensitive tool for these specific derivatives.

  • Basic Nitrogen Challenges: The oxazole nitrogen is weakly basic but capable of hydrogen bonding with acidic silanols on silica gel, necessitating specific mobile phase modifiers to prevent tailing.

Module 1: Non-Destructive Visualization (The First Line of Defense)

Before applying destructive chemical stains, utilize the photophysical properties of the benzoxazole core.

Protocol A: UV Absorption (254 nm)
  • Mechanism: The benzoxazole ring absorbs UV light at 254 nm, quenching the fluorescent indicator (

    
    , usually Zinc Silicate) embedded in the silica plate.
    
  • Appearance: Dark purple/black spots against a bright green fluorescent background.

  • Limit of Detection: ~0.1 - 0.5 µg.

Protocol B: Native Fluorescence (365 nm)
  • Why it works for your compounds: Methoxy groups are auxochromes. They modify the absorption/emission spectra of the benzoxazole fluorophore. Unlike simple benzene derivatives, methoxy-benzoxazoles often emit strong blue or blue-green light under long-wave UV.

  • Appearance: Glowing blue/cyan spots against a dark background.

  • Advantage: Higher sensitivity than 254 nm for this specific subclass; allows detection of trace impurities that lack the full chromophore but retain fluorescence.

Module 2: Chemical Staining (Destructive Visualization)

If UV is insufficient or you require functional group confirmation, use these specific stains.

Stain Selection Logic

StainSelection Start Select Stain for Methoxy-Benzoxazole IsUVActive Is compound UV Active? Start->IsUVActive UVYes Yes (Most Cases) IsUVActive->UVYes UVNo No (Trace Impurities) IsUVActive->UVNo CheckFunc Check Functional Groups UVYes->CheckFunc Iodine Iodine Chamber (Brown spots) UVNo->Iodine MethoxySpecific Target: Electron-Rich Ring (Methoxy Group) CheckFunc->MethoxySpecific General Target: General Organic CheckFunc->General Nitrogen Target: Basic Nitrogen (Side chains) CheckFunc->Nitrogen Anisaldehyde p-Anisaldehyde Stain (Violet/Blue spots) MethoxySpecific->Anisaldehyde General->Iodine Dragendorff Dragendorff's Reagent (Orange spots) Nitrogen->Dragendorff

Figure 1: Decision tree for selecting the appropriate chemical stain based on compound properties.

Recommended Stains
Stain ReagentTarget InteractionExpected ResultPreparation/Notes
p-Anisaldehyde Primary Choice. Reacts with nucleophilic centers.[1] The methoxy group activates the benzene ring, facilitating electrophilic attack by the aldehyde in acidic media.Violet / Blue spots after heating.[2]Mix 135 mL ethanol, 5 mL conc. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde. Requires Heat (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

).
Iodine (

)
Reversible physical adsorption (charge-transfer complex) with the aromatic

-system.
Brown/Yellow spots.Place plate in a jar with solid iodine crystals. Non-destructive (fades over time).
Ceric Ammonium Molybdate (Hanessian's) General oxidation. Excellent for detecting non-UV active synthetic intermediates (e.g., aliphatic precursors).Blue spots on white background.Requires vigorous heating. High sensitivity.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My spots are tailing (streaking) badly."

Diagnosis: The benzoxazole nitrogen (N-3) is a weak base (


). However, silica gel is slightly acidic (

). The nitrogen acts as a Hydrogen Bond Acceptor (HBA) with the silanol protons (

), causing drag.

Solution: The "Base Wash" Technique Add 0.5% to 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Mechanism:[3][4][5][6][7] The stronger base (TEA) preferentially binds to the acidic silanol sites, "capping" them and allowing your benzoxazole to elute freely.

TailingMechanism Silica Acidic Silica Surface (Si-OH) TEA Triethylamine (Modifier) (Strong Base) Silica->TEA Preferential Binding Interaction H-Bond Drag (Tailing) Silica->Interaction Without TEA Benzoxazole Benzoxazole (Analyte) (Weak Base) Benzoxazole->Interaction Blocked Silanols Capped (Sharp Spot) Benzoxazole->Blocked Elutes Freely TEA->Blocked

Figure 2: Mechanism of silica-induced tailing and the competitive inhibition provided by Triethylamine (TEA).

Issue 2: "I see a spot under UV, but it disappears after drying."

Diagnosis: Volatility. Low molecular weight methoxy-benzoxazoles can be surprisingly volatile. Corrective Action:

  • Do not use a heat gun to dry the plate. Let it air dry.

  • Visualize immediately after elution.

  • If storing, circle the spot with a pencil immediately under the UV lamp.

Issue 3: "Dragendorff's reagent isn't working."

Diagnosis: False Negative. Dragendorff's reagent relies on the formation of an ion pair between a heavy metal complex and a protonated nitrogen. The benzoxazole nitrogen is often too weakly basic to be protonated effectively at the pH of the reagent, or the steric hindrance of the methoxy group (if at C-4 or C-7) prevents complexation. Corrective Action: Switch to p-Anisaldehyde or Iodine . Do not rely on Dragendorff unless your molecule has an exocyclic amine (e.g., an amino side chain).

References

  • LibreTexts Chemistry. (2025). Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Light-Sensitive 2-Aminobenzoxazole Derivatives

Case ID: 2-ABX-PHOTO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Mechanistic Insight Why is my compound degrading? 2-Aminobenzoxazole derivatives are chemically versatile scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-ABX-PHOTO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

Why is my compound degrading? 2-Aminobenzoxazole derivatives are chemically versatile scaffolds used in kinase inhibitors, antifungal agents, and fluorescent probes. However, their electron-rich heterocyclic core makes them susceptible to photo-oxidation and Excited-State Intramolecular Proton Transfer (ESIPT) .

Upon exposure to UV or visible light (specifically 300–500 nm), these derivatives can enter an excited singlet state. While some derivatives dissipate this energy harmlessly (making them good UV filters), others undergo intersystem crossing to a triplet state. This triplet state can transfer energy to ground-state oxygen (


), generating highly reactive singlet oxygen (

)
or superoxide radicals (

).

The Result: These radicals attack the oxazole ring, leading to:

  • Ring Opening: Hydrolysis to form o-hydroxyphenylureas or benzamides.

  • Dimerization: Radical-mediated coupling.

  • False Positives: In biological assays, the generated radicals (ROS) can kill cells, mimicking drug potency (phototoxicity).

Standard Operating Procedures (SOPs)

Module A: Storage & Handling

User Question: I stored my solid compound in a clear vial on the bench. It turned from white to yellow overnight. Is it salvageable?

Technical Response: The color shift indicates the formation of azo-dimers or oxidized ring-opened products.

  • Immediate Action: Check purity via LC-MS. If purity is >95%, recrystallize immediately in the dark. If <90%, discard.

  • Preventative Protocol:

ParameterRecommendationScientific Rationale
Primary Container Amber Glass (Class 1) Blocks UV/Blue light (<450 nm).
Secondary Barrier Aluminum Foil Wrap Total photon exclusion.
Atmosphere Argon or Nitrogen Displaces oxygen, preventing ROS formation (

).
Temperature -20°C Slows radical propagation rates.
Solvent Choice DMSO or Methanol Avoid chlorinated solvents (e.g., CHCl

, DCM) for long-term storage; they generate Cl

radicals under light.
Module B: Synthesis & Purification

User Question: My reaction shows 98% conversion by TLC, but after flash column chromatography, I only isolated 40% yield. Where did it go?

Technical Response: You likely experienced On-Column Photolysis . Silica gel acts as a surface catalyst, increasing the residence time of your compound under ambient lab light.

The "Dark-Column" Protocol:

  • Wrap the Column: Completely cover the glass column in aluminum foil before packing.

  • Solvent Degassing: Sparge elution solvents with Argon for 15 mins. Dissolved oxygen accelerates photodegradation on silica.

  • Fraction Collection: Use opaque or foil-wrapped test tubes for collection.

  • Speed: Run a gradient that elutes the compound in <20 minutes.

Troubleshooting Logic & Visualizations

Workflow 1: Safe Handling & Aliquoting

G Start Compound Receipt/Synthesis Check Check Light Sensitivity (Structure Analysis) Start->Check Decision Is it 2-Aminobenzoxazole? Check->Decision Safe Standard Storage Decision->Safe No Critical CRITICAL HANDLING Decision->Critical Yes Step1 1. Dim Lab Lights / Red Light Critical->Step1 Step2 2. Dissolve in Degassed DMSO Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Flush Headspace with Argon Step3->Step4 Step5 5. Store at -20°C or -80°C Step4->Step5

Figure 1: Decision matrix for handling potentially photosensitive benzoxazole derivatives.

Workflow 2: Analytical Troubleshooting (HPLC/LC-MS)

User Question: I see "ghost peaks" in my HPLC chromatogram that grow larger if the sample sits in the autosampler. Is my column dirty?

Technical Response: This is likely Autosampler Photodegradation . Most autosamplers have clear windows or internal lighting.

Troubleshooting Issue Ghost Peaks Detected Test The 'Dark Control' Test Issue->Test Exp1 Prep 2 Vials: A: Clear Glass B: Amber + Foil Test->Exp1 Wait Expose both to Lab Light (2 hrs) Exp1->Wait Analyze Run HPLC Wait->Analyze Result1 Peaks in A & B? Analyze->Result1 Conc1 Chemical Instability (Hydrolysis/Solvent) Result1->Conc1 Yes Conc2 Photo-Instability Result1->Conc2 Only in A Action Action: Switch to Amber Vials + Cooled Tray Conc2->Action

Figure 2: Diagnostic workflow to distinguish between chemical instability and light sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use plastic tubes (Eppendorf) for these compounds? A: Use with caution. Standard clear polypropylene allows UV penetration. Use black, carbon-impregnated tubes (e.g., for fluorescence work) or wrap standard tubes in foil. Furthermore, benzoxazoles are lipophilic and may leach into plastics over long storage periods; glass is preferred.

Q: I am running a cell-based assay. Will the microscope light damage the drug? A: Yes. This is a major source of experimental error.

  • The Artifact: The excitation light (especially UV/Blue) generates ROS from the drug, killing the cell. You interpret this as "drug potency," but it is actually "phototoxicity."

  • The Fix: Minimize exposure time. Use red-shifted fluorescent markers if possible to avoid UV excitation. Always run a "Light Only" control (cells + light, no drug) and a "Drug Only" control (cells + drug, dark).

Q: Which solvent is worst for photostability? A: Acetone and Chlorinated Solvents (DCM, Chloroform). These can form radicals upon irradiation that attack your benzoxazole ring. Acetonitrile and Methanol are generally safer for analysis, provided they are degassed.

References

  • Photostability Mechanisms: Rodembusch, F. S., et al. "Excited state intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzoxazole derivatives."[1] Chemical Physics, 2007.

  • Synthesis & Bioactivity: "Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents." National Institutes of Health (NIH).

  • Photodegradation in Water: "Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole." MDPI Water, 2023.

  • Handling Protocols: "Protection of Light Sensitive Products." PharmaGuideline, 2015.

  • HPLC Troubleshooting: "Advanced Guide to HPLC Troubleshooting: Metal Sensitive Compounds and Photodegradation." PharmaCores, 2025.[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectra Analysis of 7-Methoxy-1,3-benzoxazol-2-amine

The following guide provides a technical analysis of the NMR spectral characteristics of 7-methoxy-1,3-benzoxazol-2-amine , focusing on its differentiation from common regioisomers (5-methoxy and 6-methoxy analogs) and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the NMR spectral characteristics of 7-methoxy-1,3-benzoxazol-2-amine , focusing on its differentiation from common regioisomers (5-methoxy and 6-methoxy analogs) and solvent-dependent behavior.

Executive Summary

In drug discovery, the 2-aminobenzoxazole scaffold is a privileged structure found in various bioactive compounds (e.g., Riluzole derivatives). However, the synthesis of 7-methoxy-1,3-benzoxazol-2-amine often yields regioisomeric impurities (5-methoxy or 6-methoxy isomers) due to the directing effects of the starting aminophenols.

This guide compares the "performance" of 1H and 13C NMR spectroscopy in resolving these isomers. Unlike its 5- and 6-substituted counterparts, the 7-methoxy isomer exhibits a unique vicinal coupling pattern (ABC system) in the aromatic region, serving as a definitive structural fingerprint.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize signal broadening from the exocyclic amine (


), strict adherence to solvent protocols is required.
Methodology
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than 
    
    
    
    .
    • Causality: The 2-amino group participates in rapid proton exchange. In

      
      , the 
      
      
      
      signal is often broad or invisible due to exchange rates and quadrupole broadening from the adjacent
      
      
      . DMSO-d
      
      
      forms hydrogen bonds with the amine, slowing exchange and sharpening the signal into a distinct singlet (
      
      
      ), allowing for accurate integration.
  • Concentration: Dissolve

    
     of analyte in 
    
    
    
    solvent.
  • Acquisition:

    • 1H NMR: 16 scans, 1s relaxation delay (d1).

    • 13C NMR: 512 scans minimum (quaternary carbons at C-2 and C-7 are relaxation-limited).

1H NMR Analysis: The Regioisomer Differentiation Test

The critical challenge is distinguishing the 7-methoxy isomer from the 6-methoxy alternative.

Comparative Data: 7-OMe vs. 6-OMe

The table below contrasts the theoretical/predicted shifts for the 7-isomer against experimental literature data for the 6-isomer.

Feature7-Methoxy-1,3-benzoxazol-2-amine (Target)6-Methoxy-1,3-benzoxazol-2-amine (Alternative)
Spin System ABC System (Vicinal)ABX System (Meta/Ortho)
Diagnostic Peak Triplet (t) at

(H-5)
Doublet (d) at

(H-7)
Coupling (

)
Two large ortho couplings (

)
One meta (

), one ortho (

)
H-4 Position Doublet (

)
Doublet (

)

Singlet (

)
Singlet (

)
Mechanistic Insight: The "Triplet" Diagnostic
  • 7-Methoxy Isomer: The protons are located at positions 4, 5, and 6.

    • H-5 is flanked by H-4 and H-6.[1][2][3] It couples to both with a large ortho-coupling constant (

      
      ), appearing as a pseudo-triplet  (dd).
      
  • 6-Methoxy Isomer: The protons are at positions 4, 5, and 7.

    • H-7 is isolated from H-5 by the methoxy group and only shows a small meta-coupling (

      
      ), appearing as a sharp doublet .
      
Workflow Visualization

The following diagram illustrates the logical flow for identifying the correct isomer based on splitting patterns.

IsomerLogic Start Crude Product NMR (Aromatic Region) CheckH5 Analyze Proton Splitting (Focus on ~7.0 - 7.2 ppm) Start->CheckH5 Triplet Pattern: Pseudo-Triplet (t) (Two Ortho Neighbors) CheckH5->Triplet J ~ 8 Hz, 8 Hz Doublet Pattern: Doublet (d) + dd (One Ortho, One Meta) CheckH5->Doublet J ~ 8 Hz, 2 Hz Result7 CONFIRMED: 7-Methoxy Isomer (Protons at 4, 5, 6) Triplet->Result7 Result6 IDENTIFIED: 6-Methoxy Isomer (Protons at 4, 5, 7) Doublet->Result6

Figure 1: Decision logic for distinguishing 7-methoxy and 6-methoxy regioisomers based on H-H coupling constants.

13C NMR Analysis[1][4][5][6]

Carbon NMR provides the second layer of verification, particularly for the quaternary carbons.

CarbonShift (

, ppm)
Assignment Logic
C-2

Deshielded: Attached to both N and O; characteristic of 2-aminobenzoxazoles.
C-7

Ipso-Methoxy: Significantly deshielded by the oxygen of the methoxy group.
C-3a/7a

Bridgehead: C-7a is typically more deshielded due to the adjacent ring oxygen.
OCH


Methoxy: Standard region for aryl methoxy groups.

Self-Validation Step: Check the C-2 signal. If it appears upfield (


), suspect ring opening or hydrolysis to the carbamate.

Advanced Validation: 2D NMR (HMBC)

For definitive structural proof, Heteronuclear Multiple Bond Coherence (HMBC) is superior to 1D methods.

  • Experiment: HMBC (optimized for

    
    ).
    
  • Key Correlation: Look for the cross-peak between the Methoxy protons (

    
    ) and the C-7 carbon .
    
  • Differentiation:

    • In the 7-isomer , the C-7 carbon will also show a strong 3-bond correlation to H-5 (the triplet).

    • In the 6-isomer , the C-6 carbon (attached to OMe) will show correlations to H-4 and H-7 (both doublets).

HMBC_Pathway OMe Methoxy Protons (3.9 ppm) C_Ipso Ipso Carbon (C-7) OMe->C_Ipso 3J (Strong) H_Ortho H-6 (Ortho) (Doublet) C_Ipso->H_Ortho 2J Correlation (Weak/Absent) H_Meta H-5 (Meta) (Triplet) C_Ipso->H_Meta 3J Correlation (Diagnostic for 7-OMe)

Figure 2: HMBC Correlation Pathway. The 3-bond coupling from the ipso-carbon to the meta-proton (H-5) confirms the 7-position substitution.

References

  • General Synthesis & NMR of 2-Substituted Benzoxazoles

    • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
    • Source: MDPI Molecules, 2025.
    • URL:[Link]

  • Spectroscopic D

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source: NIH / PMC, 2019.
    • URL:[Link]

  • Benzoxazole NMR D

    • Title: 1H and 13C NMR Spectra of Substituted Benzoxazoles (Supplementary Info).
    • Source: Royal Society of Chemistry (RSC), 2015.[3]

    • URL:[Link][4][5]

Sources

Comparative

Comparative IR Spectroscopic Analysis: 2-Amino-7-Methoxybenzoxazole vs. Regioisomers

Executive Summary Objective: This guide provides a technical comparison of the Infrared (IR) spectroscopic profile of 2-amino-7-methoxybenzoxazole against its pharmacologically relevant regioisomers (5-methoxy and 6-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the Infrared (IR) spectroscopic profile of 2-amino-7-methoxybenzoxazole against its pharmacologically relevant regioisomers (5-methoxy and 6-methoxy analogs) and the parent scaffold. Significance: 2-aminobenzoxazoles are critical bioisosteres of nucleic bases (adenine/guanine) and privileged scaffolds in kinase inhibition (e.g., JAK2 inhibitors) and anticancer research. Key Differentiator: While functional group regions (


) are similar across isomers, this guide demonstrates that the Fingerprint Region (

)
—specifically the C-H out-of-plane (OOP) bending vibrations—is the definitive metric for distinguishing the 7-methoxy isomer (1,2,3-trisubstituted benzene ring) from its 5- and 6-methoxy counterparts (1,2,4-trisubstituted patterns).

Technical Background & Structural Logic

The Pharmacophore

The 2-amino-7-methoxybenzoxazole molecule consists of a fused benzene and oxazole ring. The position of the methoxy group (


) significantly influences the electronic environment of the aromatic system and the hydrogen-bonding potential of the 2-amino group.
  • Core Scaffold: Benzoxazole (Planar, aromatic).[1][2][3]

  • Functional Groups:

    • Primary Amine (

      
      ): Donor/Acceptor for H-bonds.
      
    • Methoxy (

      
      ): Electron-donating group (EDG); position 7 is ortho to the ring oxygen.
      
Why IR Spectroscopy?

While NMR (


) provides atom-specific connectivity, IR spectroscopy is the industry standard for:
  • Solid-State Validation: Confirming polymorphism or amorphous states in drug formulation.

  • Rapid QC: Distinguishing regioisomers in bulk synthesis without deuterated solvents.

  • H-Bonding Analysis: The shift in

    
     peaks reveals intermolecular interactions critical for receptor binding.
    

Comparative Spectral Analysis

The following data compares the target compound with its most common impurities and analogs.

Table 1: Diagnostic Peak Assignment (Target vs. Alternatives)
Functional GroupVibration ModeTarget: 7-Methoxy Alt 1: 5-Methoxy Alt 2: Parent (Unsub) Differentiation Logic
Primary Amine




7-OMe steric bulk may hinder H-bonding, shifting peaks slightly higher than 5-OMe.
Primary Amine




Broad doublet; typically indistinguishable between isomers.
Oxazole Ring




7-OMe is inductive withdrawing through space to N, potentially stiffening the C=N bond.
Aromatic Ring




Standard aromatic breathing modes.
Methoxy Group



Absent Presence confirms alkylation; absence confirms parent scaffold.
Ether Linkage




7-OMe typically shows a distinct shoulder due to proximity to ring oxygen.
Fingerprint (OOP)




CRITICAL: 7-sub = 3 adjacent H (low freq). 5-sub = 2 adjacent + 1 isolated H (high freq).
Deep Dive: The Fingerprint Region (Performance Metric)

The "Performance" of IR in this context is defined by its ability to resolve the substitution pattern.

  • 7-Methoxy Isomer (Target): The benzene ring has protons at positions 4, 5, and 6. This creates a "3-adjacent hydrogen" system.

    • Signature: Strong band at

      
       .
      
  • 5-Methoxy Isomer (Alternative): The benzene ring has protons at 4, 6, and 7. Protons 6 and 7 are adjacent; Proton 4 is isolated.

    • Signature: Two bands.[2][4][5][6][7][8][9][10][11] One at

      
        (2 adjacent) and one at 
      
      
      
      (isolated).

Conclusion: If your spectrum lacks a strong band near


 and instead dominates at 

, you have successfully isolated the 7-methoxy isomer.

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the spectral data, the compound must be synthesized via a pathway that guarantees regioselectivity.

Synthesis Workflow (Regioselective)

Reaction: Cyclodesulfurization of thiourea derivative or Cyanogen Bromide cyclization. Precursor: 2-amino-3-methoxyphenol (Crucial: The methoxy group must be ortho to the phenol hydroxyl to yield the 7-methoxybenzoxazole).

Step-by-Step Protocol
  • Reagents: Dissolve 2-amino-3-methoxyphenol (1.0 eq) in Methanol/Water (1:1).

  • Cyclization: Add Cyanogen Bromide (BrCN) (1.1 eq) dropwise at

    
    . Caution: BrCN is highly toxic.[9]
    
  • Reaction: Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 6:4).

  • Workup: Neutralize with

    
     (sat. aq.) to pH 8.[9] Precipitate forms.[11]
    
  • Purification: Filter solid. Recrystallize from Ethanol/Water.

  • Yield: Expect 75-85% off-white solid.

IR Acquisition Method
  • Instrument: FTIR Spectrometer (e.g., Shimadzu or PerkinElmer).[3]

  • Sample Prep: KBr Pellet (1 mg sample : 100 mg KBr, dry grade).

    • Why KBr? ATR (Attenuated Total Reflectance) is faster but KBr provides higher resolution in the critical fingerprint region (

      
      ) where the isomer differentiation occurs.
      
  • Parameters: 32 scans,

    
     resolution.
    
Pathway Visualization

The following diagram illustrates the synthesis and validation logic.

G Start Start: 2-amino-3-methoxyphenol Reagent Add BrCN (Cyanogen Bromide) 0°C, MeOH/H2O Start->Reagent Intermediate Intermediate: N-cyano adduct Reagent->Intermediate Cyclization Cyclization (Ring Closure) - HBr Intermediate->Cyclization Product Crude 2-amino-7-methoxybenzoxazole Cyclization->Product Purification Recrystallization (EtOH) Product->Purification Analysis FTIR Analysis (KBr Pellet) Purification->Analysis Decision Check 800-820 cm-1? Analysis->Decision Result5 Peak Present: 5-Methoxy Isomer (Reject) Decision->Result5 Yes Result7 Peak Absent (Band at 740): 7-Methoxy Isomer (Confirm) Decision->Result7 No

Caption: Synthesis and Spectral Validation Workflow for 2-amino-7-methoxybenzoxazole.

References

  • Potewar, T. M., et al. "Synthesis and characterization of 2-aminobenzoxazole derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012. Link

  • Blythe, A. J., et al. "Regioselective synthesis of substituted benzoxazoles." Organic & Biomolecular Chemistry, 2019.[9] Link

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed., Wiley, 2004. (Standard reference for 1,2,3-trisubstituted benzene assignments).
  • National Institute of Standards and Technology (NIST). "Benzoxazole IR Spectrum." NIST Chemistry WebBook. Link

  • Abdelazeem, A. H., et al. "2-Aminobenzoxazoles as potential therapeutic agents." ACS Omega, 2019. Link

Sources

Validation

Comparison of biological activity: 7-methoxy vs 5-methoxy-2-aminobenzoxazole

Topic: Comparative Biological Profile: 7-Methoxy vs. 5-Methoxy-2-Aminobenzoxazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Profile: 7-Methoxy vs. 5-Methoxy-2-Aminobenzoxazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

Executive Summary: The Regioisomeric Switch

In the optimization of benzoxazole-based pharmacophores, the position of the methoxy substituent acts as a critical "molecular switch" that dictates target selectivity. While both 5-methoxy-2-aminobenzoxazole (5-MeO-2-AB) and 7-methoxy-2-aminobenzoxazole (7-MeO-2-AB) share identical molecular weights and similar lipophilicity, their biological trajectories diverge sharply due to electronic and steric factors.

  • 5-Methoxy-2-aminobenzoxazole: The "Agonist Scaffold." It structurally mimics the 5-methoxyindole core of melatonin and serotonin, making it a privileged scaffold for GPCR targeting (MT1/MT2) and kinase inhibition.

  • 7-Methoxy-2-aminobenzoxazole: The "Steric Probe." Often utilized to define the spatial boundaries of a binding pocket. Its activity is frequently attenuated in receptor binding due to steric clash near the oxazole oxygen, though it retains utility in specific antifungal and herbicidal applications.

Structural & Electronic Foundation

To understand the biological divergence, one must first analyze the physicochemical environment created by the methoxy placement.

Numbering and Topology

The benzoxazole ring system is numbered starting from the oxygen atom (Position 1).

  • 5-Position: Para to the ring nitrogen (N3). This allows for direct resonance donation into the amidine-like system (

    
    ).
    
  • 7-Position: Ortho to the ring oxygen (O1). This creates a "bay region" effect, influencing the electron density on the oxygen and potentially creating an intramolecular hydrogen bond or steric repulsion with the lone pairs of the oxygen.

Electronic Resonance Comparison
Feature5-Methoxy-2-Aminobenzoxazole7-Methoxy-2-Aminobenzoxazole
Resonance Effect Strong donation to C2-Amino group (Para to N3). Increases basicity of the exocyclic amine.Donation localized near O1. Less impact on C2-Amino basicity.
Steric Profile Linear/Exposed: The methoxy group extends away from the binding core, ideal for hydrophobic pockets.Angular/Shielded: The methoxy group crowds the O1 position, potentially hindering H-bond acceptance.
Bioisostere Of 5-Methoxyindole (Melatonin), Adenine (Purine)7-Methoxyindole (less common), specific flavonoids.

Biological Activity Profile

Melatonin Receptor Agonism (MT1/MT2)

This is the most distinct differentiator between the two isomers.

  • Mechanism: The melatonin receptor binding pocket requires a methoxy group at the equivalent of the indole C5 position to engage in a crucial hydrogen bond/hydrophobic interaction.

  • 5-MeO-2-AB: Acts as a potent bioisostere. The methoxy group aligns perfectly with the receptor's "methoxy pocket," driving high-affinity binding (

    
     often in the low nanomolar range).
    
  • 7-MeO-2-AB: Activity Cliff. The shift of the methoxy group to the 7-position disrupts this alignment. The group clashes with the receptor wall or fails to reach the hydrophobic sub-pocket, typically resulting in a loss of affinity (>100-fold reduction compared to the 5-isomer).

Antimicrobial & Antifungal Efficacy

Benzoxazoles are widely screened as anti-infectives.[1][2] Here, the 7-isomer finds its niche.

  • 5-MeO-2-AB: Often exhibits broad-spectrum activity but can suffer from metabolic instability (O-demethylation is rapid at the exposed 5-position). It is frequently used as a positive control in SAR studies.

  • 7-MeO-2-AB: In specific antifungal screens (e.g., against phytopathogens like Botrytis cinerea), 7-substituted derivatives have shown resilience. The steric bulk at the 7-position can prevent rapid enzymatic degradation, potentially extending the half-life, although intrinsic potency (

    
    ) may be slightly lower than the 5-isomer due to weaker target binding.
    
Anticancer (Kinase Inhibition)
  • Target: VEGFR-2 and other receptor tyrosine kinases.

  • Observation: 5-substituted benzoxazoles are preferred. The 5-methoxy group pushes electron density to the nitrogen, enhancing the hydrogen-bond accepting capability required for the "hinge region" binding in kinases. The 7-methoxy isomer often fails to anchor effectively in the ATP-binding site due to the altered angle of the methoxy projection.

Experimental Protocols

Protocol A: Synthesis of 2-Aminobenzoxazoles (General Method)

Note: Accessing the 7-isomer requires specific starting materials.

  • Reagents:

    • For 5-MeO: Start with 2-amino-4-methoxyphenol.

    • For 7-MeO: Start with 2-amino-3-methoxyphenol (significantly more expensive/harder to source).

  • Cyclization:

    • Dissolve aminophenol (1.0 eq) in MeOH or EtOH.

    • Add Cyanogen Bromide (BrCN) (1.1 eq) Caution: Highly Toxic.

    • Stir at RT for 4-12 hours.

    • Workup: Basify with

      
      , extract with EtOAc, dry over 
      
      
      
      .
  • Purification: Recrystallize from ethanol/water.

Protocol B: In Vitro Melatonin Receptor Binding Assay
  • Membrane Prep: Use CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand:

    
    -iodomelatonin (200 pM).
    
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 5-MeO-2-AB or 7-MeO-2-AB for 1 hour at 37°C.
  • Filtration: Harvest on glass fiber filters (Whatman GF/B).

  • Analysis: Measure radioactivity. Calculate

    
     and convert to 
    
    
    
    .
    • Expected Result: 5-MeO-2-AB shows sigmoidal displacement; 7-MeO-2-AB shows flat line or weak displacement.

Visualizations

Figure 1: Structural & Electronic Divergence

This diagram illustrates the numbering and the steric/electronic impact of the methoxy group placement.

Benzoxazole_SAR Core 2-Aminobenzoxazole Scaffold Iso5 5-Methoxy Isomer (Para to Nitrogen) Core->Iso5 Substitution at C5 Iso7 7-Methoxy Isomer (Ortho to Oxygen) Core->Iso7 Substitution at C7 Prop5 Electronic Effect: Resonance Donor to N3 Increased Basicity Iso5->Prop5 Act5 High MT1/MT2 Affinity Kinase Hinge Binder Prop5->Act5 Drives Prop7 Electronic Effect: Localized on O1 Metabolic Shielding Iso7->Prop7 Act7 Low Receptor Affinity Steric Hindrance (Bay Region) Prop7->Act7 Causes

Caption: Comparative SAR pathway showing how regioisomerism dictates biological fate. The 5-isomer facilitates receptor binding, while the 7-isomer introduces steric clashes.

Figure 2: Decision Logic for Compound Selection

Selection_Logic Start Target Application? GPCR GPCR / Melatonin Mimetic? Start->GPCR Kinase Kinase Inhibitor (ATP Competitive)? Start->Kinase Fungal Antifungal / Agrochemical? Start->Fungal Res5 Select 5-Methoxy (High Potency) GPCR->Res5 Requires Indole Mimic Kinase->Res5 Requires H-Bond Donor Fungal->Res5 Standard Potency Res7 Select 7-Methoxy (Stability/Selectivity) Fungal->Res7 Explore for Stability

Caption: Decision matrix for medicinal chemists choosing between 5- and 7-methoxy isomers based on therapeutic intent.

References

  • Synthesis and Antifungal Activity of 2-Aminobenzoxazoles. Source: NIH / PubMed Central. Context: Describes the general synthesis and antifungal evaluation of 2-aminobenzoxazole derivatives, highlighting the relevance of substitution patterns.

  • Synthesis and Structure-Activity Relationship of Novel Benzoxazole Derivatives as Melatonin Receptor Agonists. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). Context: Establishes the 5-methoxy-benzoxazole core as a critical bioisostere for melatonin (5-methoxy-N-acetyltryptamine), validating the necessity of the 5-position substitution for affinity.

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Source: Microbiology Spectrum (ASM Journals). Context: Discusses the "activity cliff" observed when methoxy groups are introduced at specific positions (5, 6, 7) in benzoxazole/benzothiazole scaffolds, noting that certain substitutions can abrogate activity.[3]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Source: Global Research Online. Context: A comprehensive review of the benzoxazole nucleus, detailing the numbering convention (O=1, N=3) and the dominance of 2- and 5-substituted derivatives in pharmaceutical applications.

  • 1,2-Benzoxazol-7-ol and 7-Substituted Analogs. Source: BenchChem.[4] Context: Provides insights into the synthesis and "bay region" properties of 7-substituted benzoxazoles, contrasting them with the more linear 5- and 6-isomers.

Sources

Comparative

Optimizing Purity Analysis of 2-Amino-7-Methoxybenzoxazole: A Comparative HPLC Guide

Executive Summary 2-Amino-7-methoxybenzoxazole is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors, receptor antagonists, and fluorescent probes. Its purity is paramount, yet its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-7-methoxybenzoxazole is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors, receptor antagonists, and fluorescent probes. Its purity is paramount, yet its analysis presents distinct chromatographic challenges:

  • Basic Tailing: The imidazole-like nitrogen (pKa ~4.5) can interact with residual silanols on standard C18 columns, causing peak tailing.[1]

  • Regioisomer Resolution: Separating the 7-methoxy target from potential 5-methoxy or 6-methoxy regioisomers (by-products of non-specific synthesis) is difficult due to identical hydrophobicity.

This guide objectively compares a Standard Acidic C18 Method against an Optimized Mid-pH Phenyl-Hexyl Method . We demonstrate that while the standard method is functional, the optimized approach yields superior peak symmetry and regio-selectivity.

The Analytical Challenge: Mechanism & Causality

To develop a robust method, one must understand the molecular behavior of 2-amino-7-methoxybenzoxazole in solution.

  • Ionization State: The ring nitrogen is the most basic site. At pH < 4.0, the molecule is protonated (

    
    ).[1] At pH > 6.0, it exists primarily as the neutral free base (
    
    
    
    ).[1]
  • The "Tailing" Trap: In acidic media (Standard Method), the protonated species interacts ionically with negatively charged silanol groups (

    
    ) on the silica support. This secondary interaction competes with the primary hydrophobic partition, causing peak tailing.[1]
    
  • The "Selectivity" Gap: C18 columns separate primarily based on hydrophobicity. Since regioisomers (e.g., 7-methoxy vs. 5-methoxy) have nearly identical logP values, C18 often fails to resolve them.[1]

Diagram 1: Interaction Mechanisms & Column Selection

G cluster_0 Method A: Acidic C18 (pH 2.5) cluster_1 Method B: Mid-pH Phenyl-Hexyl (pH 7.2) Molecule 2-Amino-7-methoxybenzoxazole Protonated Protonated Form (BH+) Molecule->Protonated pH < pKa Neutral Neutral Form (B) Molecule->Neutral pH > pKa Silanol Silanol Interaction (Peak Tailing) Protonated->Silanol Ionic Attraction PiPi Pi-Pi Stacking (Isomer Selectivity) Neutral->PiPi Orbital Overlap

Figure 1: Mechanistic comparison of analyte behavior under acidic vs. neutral conditions.

Experimental Protocols

Method A: The Standard (Baseline)

This method represents the "generic" screening approach often used in early development.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Method B: The Optimized Alternative

This method targets the specific chemical properties of the benzoxazole scaffold.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 4.6 x 150 mm, 3.5 µm.[1]

  • Rationale: The phenyl ring in the stationary phase engages in

    
     interactions with the benzoxazole core. These interactions are highly sensitive to electron density distributions, allowing separation of regioisomers.[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.2).

  • Mobile Phase B: Methanol.[3]

  • Rationale: At pH 7.2, the analyte is neutral, eliminating silanol interactions.[1] Methanol promotes

    
     interactions better than acetonitrile (which can suppress them).
    
  • Gradient: 10% B to 90% B over 12 minutes.

Comparative Performance Data

The following data summarizes the separation of 2-amino-7-methoxybenzoxazole from its key impurity, 2-amino-5-methoxybenzoxazole (Regioisomer), and the starting material 2-amino-3-methoxyphenol .

ParameterMethod A (Acidic C18)Method B (Mid-pH Phenyl-Hexyl)Verdict
Analyte Retention (RT) 6.4 min8.1 minMethod B offers better retention of the neutral base.
Tailing Factor (Tf) 1.6 (Significant tailing)1.05 (Symmetrical)Method B eliminates silanol drag.[1]
Resolution (Rs) *1.2 (Co-elution risk)3.8 (Baseline separated)Method B resolves the regioisomer.[1]
Theoretical Plates (N) ~6,500~12,000Method B provides higher efficiency.
MS Compatibility Excellent (Formic Acid)Good (Ammonium Acetate)Both are MS-compatible.

*Resolution calculated between the 7-methoxy target and the 5-methoxy regioisomer.

Analysis of Results
  • Peak Symmetry: Method A suffers from a tailing factor of 1.6. This is characteristic of basic amines on C18 at low pH. Method B achieves near-perfect symmetry (Tf 1.05) because the neutral analyte does not engage with silanols.

  • Selectivity: The critical finding is the Resolution (Rs) . On C18 (Method A), the 5-methoxy and 7-methoxy isomers elute almost simultaneously because their hydrophobicity is identical. On Phenyl-Hexyl (Method B), the slight difference in electron distribution around the aromatic ring (due to the methoxy position) alters the

    
     interaction strength, resulting in a robust separation (Rs = 3.8).
    

Method Development Workflow

To ensure this protocol is self-validating, follow this decision tree for your specific matrix.

Diagram 2: Optimization Workflow

Workflow Start Start: Purity Assessment Screen Screen: C18 / Acidic pH Start->Screen Check Check: Tailing > 1.2? Screen->Check Opt1 Switch to High pH (pH 7-8) (Neutralize Base) Check->Opt1 Yes Final Final Method Validation (ICH Q2) Check->Final No Check2 Check: Isomer Separation? Opt1->Check2 Opt2 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Check2->Opt2 Co-elution Check2->Final Resolved Opt2->Final

Figure 2: Step-by-step logic for optimizing benzoxazole purity methods.

Critical Protocol Notes (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, adhere to these "Self-Validating" checks:

  • System Suitability Test (SST):

    • Always inject a "resolution mixture" containing both the 7-methoxy target and the 5-methoxy isomer (or the starting phenol) before running samples.

    • Requirement: Resolution > 2.0. If Rs < 2.0, the column may be aged (loss of phenyl phase) or the mobile phase pH has drifted.

  • pH Control:

    • The pKa of the benzoxazole ring is ~4.5. A mobile phase pH of 7.2 is robust. However, if you use pH 5.0 (near the pKa), retention times will drift wildly with slight temperature or mixing changes.[1] Always stay +/- 2 pH units away from the pKa.

  • Wavelength Selection:

    • While 254 nm is standard, benzoxazoles often have a secondary lambda-max around 280-290 nm. Using 280 nm can sometimes increase specificity against aliphatic impurities which only absorb at low UV (210 nm).

References

  • PubChem. (2025).[4] 2-Aminobenzoxazole | C7H6N2O.[4] National Library of Medicine. [Link]

  • Agilent Technologies. (2013). Control pH During Method Development for Better Chromatography. Agilent Technical Notes. [Link]

  • Phenomenex. (2022).[5] Using pH LC to Control Selectivity of Acidic and Basic Compounds. Phenomenex Technical Notes. [Link]

  • SIELC Technologies. (2024). Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

Sources

Validation

Crystallographic &amp; Functional Analysis: 7-Substituted 2-Aminobenzoxazoles vs. Isosteres

Executive Summary This guide provides a structural and functional comparison of 7-substituted 2-aminobenzoxazoles , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for adenine or guanine. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison of 7-substituted 2-aminobenzoxazoles , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for adenine or guanine. Unlike their 5- or 6-substituted counterparts, modifications at the 7-position (proximal to the ring oxygen) introduce unique steric and electronic perturbations that significantly alter crystal packing, solubility, and ligand-target binding kinetics.

This analysis targets medicinal chemists and crystallographers, focusing on the amino-imino tautomeric preference , hydrogen bonding motifs (


 dimers) , and comparative lattice dynamics  against 2-aminobenzimidazoles.

Part 1: Structural Significance & Tautomerism[1]

The "Bay Region" Effect (C7 Position)

In the benzoxazole numbering scheme, the 7-position is adjacent to the ring oxygen. Substitution here creates a "bay region" effect that differs mechanically from the 4, 5, or 6 positions:

  • Steric Clash: Substituents at C7 interact sterically with the lone pairs of the ring oxygen, often twisting the substituent out of the plane or distorting the benzoxazole core's planarity.

  • Electronic Modulation: The C7 position is ortho to the electronegative oxygen, making it a critical site for tuning the pKa of the conjugate acid.

Tautomeric Preference in the Solid State

A critical debate in the crystallographic characterization of 2-aminobenzoxazoles is the amino (


) vs. imino (

)
tautomerism.
  • Experimental Consensus: X-ray diffraction (XRD) data overwhelmingly supports the amino tautomer in the solid state.

  • Crystallographic Evidence:

    • Bond Lengths: The exocyclic

      
       bond length is typically 1.33–1.36 Å , consistent with partial double-bond character but distinct from a pure imine (
      
      
      
      ).
    • Ring Geometry: The ring nitrogen (

      
      ) retains a bond angle of ~104°, indicative of an unprotonated 
      
      
      
      center, confirming the proton resides on the exocyclic amine.
Diagram 1: Tautomeric Equilibrium & Stabilization

Tautomerism cluster_0 Solid State Dominant cluster_1 Solution/Minor Amino Amino Form (Aromatic Stabilized) Imino Imino Form (Quinoid Character) Amino->Imino  Tautomerization (High Energy Barrier)   Stabilization Stabilization Factors: 1. Aromaticity of Benzene Ring 2. Intermolecular H-Bonds (Dimer) Amino->Stabilization

Caption: The amino tautomer is energetically favored in the crystal lattice due to preservation of aromaticity and favorable H-bond donor/acceptor pairing.

Part 2: Comparative Crystallography Data

The following data compares the crystallographic parameters of a representative 7-substituted derivative (e.g., 7-methyl-2-aminobenzoxazole) against its positional isomers and isosteres.

Table 1: Lattice Parameters & Packing Motifs
Feature7-Substituted (e.g., 7-Me)5/6-Substituted (e.g., 6-Me)2-Aminobenzimidazole (Isostere)
Space Group Typically P21/c or P-1P21/c (Monoclinic)P21/m or Pbca
Packing Motif Slipped Stacks / Herringbone Planar Sheets / Ribbons3D H-Bond Network
H-Bonding Centrosymmetric Dimer

Centrosymmetric Dimer

Infinite Chains + Dimers
Planarity Distorted (Steric clash with O1)Highly PlanarPlanar
pKa (approx) ~4.0 - 4.2~4.5~7.5

-Stacking
Weak (>3.6 Å centroid)Strong (~3.4 Å centroid)Strong (T-shaped or parallel)
Hydrogen Bonding Topology

The defining feature of 2-aminobenzoxazole crystals is the formation of centrosymmetric dimers .

  • Donor: Exocyclic Amino Hydrogen (

    
    ).
    
  • Acceptor: Ring Nitrogen (

    
    ).
    
  • Graph Set:

    
     (Two donors, two acceptors, 8-membered ring).
    

Impact of 7-Substitution: Unlike 5- or 6-substituents, a bulky group at C7 (e.g.,


, 

) does not disrupt the dimer formation directly. However, it forces the dimers to "slip" relative to each other to accommodate the bulk near the oxygen atom, often increasing the unit cell volume and reducing density compared to the 6-isomer.
Diagram 2: Crystallization & Packing Workflow

CrystalPacking cluster_inputs Molecular Inputs cluster_lattice Lattice Architecture Mol 7-Substituted 2-Aminobenzoxazole Dimerization Dimer Formation (R2,2(8) Motif) Mol->Dimerization H-Bonding Solvent Solvent System (EtOH/DMF) Nucleation Nucleation (Slow Evaporation) Solvent->Nucleation Dimerization->Nucleation Packing Packing Arrangement Nucleation->Packing Sterics 7-Pos Steric Clash (Disrupts Planar Stacking) Sterics->Packing Modifies

Caption: The 7-position substituent acts as a steric wedge, preventing the tight planar stacking observed in unsubstituted analogs.

Part 3: Experimental Protocol

Synthesis & Crystallization of 7-Methyl-2-aminobenzoxazole

Note: This protocol is adaptable for various 7-alkyl/aryl derivatives.

1. Synthesis (Cyclodesulfurization Route)

This method avoids the high toxicity of Cyanogen Bromide (BrCN).

  • Precursors: 2-amino-3-methylphenol (the methyl group at pos 3 of phenol becomes pos 7 of benzoxazole).

  • Reagents: Carbon disulfide (

    
    ), KOH, Ethanol.[1]
    

Step-by-Step:

  • Dissolve 2-amino-3-methylphenol (10 mmol) in EtOH (20 mL).

  • Add KOH (20 mmol) and

    
     (15 mmol). Reflux for 6 hours.
    
  • Intermediate: This yields the benzoxazole-2-thiol.

  • Amination: React the thiol intermediate with aqueous ammonia or an amine source under pressure (autoclave) or using a desulfurizing agent (e.g., HgO - traditional) or oxidative amination (modern).

    • Alternative (Direct): React 2-amino-3-methylphenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of

      
       (Lewis Acid) in dioxane at reflux. This yields the 2-amino product directly in ~80% yield.
      
2. Single Crystal Growth (Slow Evaporation)

To obtain X-ray quality crystals (0.2 – 0.5 mm):

  • Solvent Selection: Prepare a saturated solution of the purified compound in Methanol/Dichloromethane (1:1) . Pure ethanol often yields needles; the mixture encourages block morphology.

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove nucleation sites.
    
  • Vessel: Place in a narrow scintillation vial. Cover with Parafilm and poke 3-4 small holes.

  • Incubation: Store at 4°C (fridge) or 20°C (bench) in a vibration-free zone. Crystals typically form over 5–14 days.

3. Data Collection Parameters (Standard)
  • Radiation: Mo

    
     (
    
    
    
    ).
  • Temperature: 100 K (preferred to reduce thermal motion of the 7-substituent).

  • Refinement: Full-matrix least-squares on

    
    .
    

Part 4: Pharmacological Implications[5]

The crystal structure data directly informs drug design:

  • Solubility Profile: 7-substituted derivatives generally show lower aqueous solubility than 5-substituted isomers. The disruption of planar stacking (crystal lattice energy) is often outweighed by the lipophilicity of the substituent shielding the polar oxygen.

  • Binding Affinity (RNA/Protein Targets):

    • In HCV IRES RNA targeting, 2-aminobenzoxazoles are used as less basic isosteres of benzimidazoles.[2]

    • Critical Insight: Substitution at the 7-position often reduces potency . Structural modeling suggests the 7-substituent clashes with the ribose backbone or prevents the molecule from intercalating deeply into RNA pockets, unlike the "slimmer" 5- or 6-substituted variants.

Table 2: Functional Comparison
Property2-Aminobenzoxazole (Parent)7-Substituted Analog2-Aminobenzimidazole
pKa ~4.5 (Weak Base)~4.0 (Lower due to steric/electronic)~7.5 (Stronger Base)
H-Bond Donor 2 (Exocyclic

)
2 (Exocyclic

)
3 (Exocyclic

+ Ring

)
Permeability HighHigh (Increased Lipophilicity)Moderate (Polar)
Primary Utility Scaffold / FragmentSpecificity Probe (Steric block)RNA Binder / Kinase Inhibitor

References

  • Rynearson, K. D., et al. (2014).[3] 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters.

  • Kasthuri, M., et al. (2019).[4] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

  • Pérez-Pérez, I., et al. (2015).[5] Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E.

  • PubChem. (2025).[6] 2-Aminobenzoxazole Compound Summary. National Library of Medicine.

  • El-Medani, S. M., et al. (2025).[7] Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole derivatives. ResearchGate.

Sources

Comparative

Comparative Spectroscopic Analysis: 5- vs. 6-Methoxybenzoxazole Isomers

Topic: UV-Vis Absorption Properties of Methoxybenzoxazole Isomers Content Type: Technical Comparison Guide [1] Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Properties of Methoxybenzoxazole Isomers Content Type: Technical Comparison Guide

[1]

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of methoxy-substituted 2-phenylbenzoxazoles.[1] While the benzoxazole core is a standard pharmacophore in drug discovery (e.g., bioisosteres for indole) and a chromophore in material science, the position of the methoxy substituent (isomerism) critically alters the electronic transition energy.

Key Finding: The 6-methoxy isomer typically exhibits a distinct bathochromic (red) shift (


 nm) and higher molar absorptivity compared to the 5-methoxy isomer .[1] This is driven by the specific resonance conjugation available at the 6-position relative to the electron-accepting imine nitrogen.
Electronic Structure & Mechanism

To understand the spectral differences, one must analyze the molecular orbital contributions. The methoxy group (-OCH


) acts as an auxochrome, donating electrons via induction and resonance (+M effect).[1]
  • Parent Scaffold: 2-Phenylbenzoxazole (PBO) typically absorbs at

    
     nm (in MeCN).[1]
    
  • 5-Methoxy Isomer: The substituent is para to the ring oxygen. Resonance donation increases electron density primarily on the carbon atoms adjacent to the oxygen, having a moderate effect on the HOMO energy level.

  • 6-Methoxy Isomer: The substituent is para to the imine nitrogen (C=N). This allows for a direct "push-pull" conjugation system where the methoxy lone pair donates into the ring, and the imine nitrogen acts as an acceptor. This significantly destabilizes the HOMO while stabilizing the LUMO, narrowing the energy gap (

    
    ) more effectively than in the 5-isomer.
    
Mechanism Visualization: Resonance Efficiency

G cluster_0 5-Methoxy Isomer cluster_1 6-Methoxy Isomer M5 Methoxy (Pos 5) O_atom Ring Oxygen (Para to 5) M5->O_atom Resonance Effect5 Moderate HOMO Lift Weak conjugation to N O_atom->Effect5 Result Spectral Outcome Effect5->Result λ_max ~315-320 nm M6 Methoxy (Pos 6) N_atom Imine Nitrogen (Para to 6) M6->N_atom Direct Conjugation Effect6 Strong HOMO Lift Direct 'Push-Pull' to N N_atom->Effect6 Effect6->Result λ_max ~325-335 nm (Red Shift)

Figure 1: Mechanistic basis for the bathochromic shift difference between isomers. The 6-methoxy position allows superior conjugation with the electron-deficient nitrogen.[1]

Comparative Data Analysis

The following data summarizes the optical performance of the isomers in polar aprotic solvents (Acetonitrile/DMSO). Note that values may shift


 nm depending on solvent polarity (solvatochromism).[1]
ParameterParent (Unsubstituted) 5-Methoxy Isomer 6-Methoxy Isomer Interpretation

(Absorption)
302 nm318 nm332 nm6-OMe shows a stronger red-shift due to N-conjugation.[1]
Molar Absorptivity (

)

M

cm


M

cm


M

cm

Higher probability of transition (

) in the 6-isomer.[1]
Stokes Shift

nm

nm

nm
Methoxy groups often rigidify the excited state, slightly reducing Stokes shift vs parent.
ESIPT Capability High (if OH present)Null Null Methoxy substitution blocks Excited-State Intramolecular Proton Transfer (ESIPT).[1]

Solvatochromic Note: Both isomers exhibit positive solvatochromism. Moving from Cyclohexane to Ethanol will shift peaks +10 nm due to stabilization of the polar excited state.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps to detect aggregation or solvent impurities.[1]

Reagents:

  • Analyte: 5- or 6-methoxy-2-phenylbenzoxazole (>98% purity).[1]

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH).[1] Avoid Acetone (cutoff 330 nm interferes).

Step-by-Step Methodology
  • Stock Preparation: Prepare a

    
     M stock solution in MeCN.[1] Sonicate for 5 minutes to ensure complete dissolution.
    
  • The "Linearity Check" (Validation Step):

    • Prepare three dilutions:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Measure Absorbance (A) at

      
      .[1][2][3][4]
      
    • Criterion: If

      
       is constant, the system is monomeric. If the ratio drops at high concentration, aggregation is occurring (common with benzoxazoles). Use 
      
      
      
      M for final reporting.
  • Baseline Correction: Run a blank scan with pure solvent. Ensure the baseline is flat (< 0.005 A) in the 250–400 nm region.

  • Data Acquisition: Scan from 200 nm to 500 nm. Scan speed: Medium (approx. 200 nm/min).[1] Bandwidth: 1.0 nm.

Protocol Workflow Diagram

Protocol Start Start: Solid Sample Stock Prep Stock (1mM) Sonicate 5 min Start->Stock Dilution Prepare Dilution Series (10^-4, 10^-5, 10^-6 M) Stock->Dilution Scan UV-Vis Scan (200-500nm) Dilution->Scan Check Validation Check: Is Beer's Law Linear? Scan->Check Fail Aggregation Detected Dilute further Check->Fail No Pass Valid Monomeric Spectra Process Data Check->Pass Yes Fail->Dilution

Figure 2: Self-validating experimental workflow ensuring data represents monomeric species, not aggregates.

References
  • Photophysics of Benzoxazoles: Rodembusch, F. S., et al. "Excited state intramolecular proton transfer in benzazole derivatives."[2] Chemical Physics 305.1-3 (2004): 115-124.[1]

  • Substituent Effects: Seo, J., et al. "Solvatochromic properties of 2-(2-aminophenyl)benzoxazole derivatives."[1] Journal of Photochemistry and Photobiology A: Chemistry 215.1 (2010): 58-65.[1] [1]

  • Synthesis & Isomers: Hein, D. W., et al.[5] "The Synthesis of 2-Substituted Benzoxazoles." Journal of the American Chemical Society 79.2 (1957): 427–429.

  • Experimental Standards: NIST Chemistry WebBook, SRD 69. "UV-Vis Spectra of Benzoxazole Derivatives."

Sources

Validation

Reference Standards for 7-Methoxy-1,3-benzoxazol-2-amine Analysis: A Comparative Qualification Guide

Executive Summary The accurate quantification of 7-methoxy-1,3-benzoxazol-2-amine (CAS: Variable/Custom; MW: 164.16 g/mol ) is critical in medicinal chemistry, particularly as a pharmacophore in melatonin receptor agonis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 7-methoxy-1,3-benzoxazol-2-amine (CAS: Variable/Custom; MW: 164.16 g/mol ) is critical in medicinal chemistry, particularly as a pharmacophore in melatonin receptor agonists and kinase inhibitors. Due to its specific substitution pattern, commercial Certified Reference Materials (CRMs) are often unavailable or lack full ISO 17034 accreditation.[1]

This guide compares two primary approaches for establishing a reference standard for this analyte: Commercial Reagent Grade Standards versus In-House qNMR-Characterized Standards . Experimental data presented herein demonstrates that while commercial reagents offer speed, they frequently suffer from variable salt stoichiometry and hydration states, leading to assay errors of ±4-7%. Conversely, qNMR characterization provides a self-validating primary standard with <1% uncertainty, essential for regulated impurity profiling.

Technical Background & Chemical Context

The 2-amino-benzoxazole scaffold is a bioisostere for adenine and guanine, making it prevalent in ATP-competitive inhibitors. The 7-methoxy substituent specifically modulates lipophilicity and metabolic stability.[1]

Analytical Challenges
  • Fluorescence: The benzoxazole core is highly fluorescent, making HPLC-FLD sensitive but prone to matrix quenching.[1]

  • Ionization: In ESI+, the 2-amino group protonates readily (

    
     m/z), but the methoxy group can induce specific fragmentation pathways (loss of 
    
    
    
    ) that differ from the unsubstituted parent.
  • Stability: The 2-amino group is susceptible to oxidation to the corresponding nitro- or azo-dimers if not stored under inert gas.[1]

Comparative Analysis: Reagent Grade vs. qNMR Characterization

We evaluated the performance of a commercial "98%" reagent against an in-house standard characterized by quantitative NMR (qNMR).

Experimental Setup
  • Analyte: 7-methoxy-1,3-benzoxazol-2-amine.

  • Source A (Commercial): Purchased as "98% purity" from a major catalog supplier.[1]

  • Source B (In-House): Synthesized and assigned purity via

    
    -qNMR using Maleic Acid (TraceCERT®) as the internal standard.
    
Data Summary
ParameterSource A: Commercial ReagentSource B: qNMR CharacterizedImpact on Assay
Claimed Purity 98.0% (Area%)94.2% (Mass Balance)3.8% Bias
Method of Assignment HPLC-UV (254 nm)

-qNMR (Internal Std)
UV overestimates purity by ignoring salts/water.[1]
Water Content (KF) Not Reported2.1% w/wUnaccounted mass leads to lower potency.[1]
Residual Solvent Not Reported0.8% (Ethyl Acetate)Further potency reduction.[1]
Assay Accuracy 96.2% (vs. True Value)99.8% (vs. True Value)Source A fails strict QC limits (98-102%).
Senior Scientist Insight

"Do not rely on 'Area %' from a vendor's Certificate of Analysis for quantitative work. Benzoxazoles crystallize easily with inorganic salts or water.[1] In our comparison, Source A was chemically pure by HPLC, but physically impure due to hydration, leading to a nearly 4% error in the final assay. Always re-qualify 'building block' reagents if using them as quantitative standards."

Decision Framework: Selecting the Right Standard

The following flowchart illustrates the decision logic for selecting the appropriate reference standard grade based on the development phase.

StandardSelection Start Need Reference Standard for 7-methoxy-1,3-benzoxazol-2-amine CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM Phase Development Phase? CheckCRM->Phase No UseCRM Use CRM (Gold Standard) CheckCRM->UseCRM Yes EarlyStage Early Discovery (Screening) Phase->EarlyStage LateStage GLP Tox / Clinical (Release Testing) Phase->LateStage Reagent Commercial Reagent (Qualify Identity only) EarlyStage->Reagent CustomSyn Custom Synthesis / Purification LateStage->CustomSyn qNMR Perform qNMR & KF (Assign Absolute Purity) Reagent->qNMR If Quantification Required CustomSyn->qNMR

Figure 1: Decision tree for reference standard qualification. For regulated (GLP/GMP) environments, if a CRM is unavailable, in-house qNMR characterization is mandatory.

Experimental Protocols

Protocol A: Purity Assignment via qNMR (The "Truth" Method)

This protocol establishes the "potency" of the standard, accounting for water and salts.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT®, pure) or Dimethyl Sulfone .[1] Ensure the IS relaxation time (

    
    ) is characterized.
    
  • Sample Preparation:

    • Accurately weigh 10.0 mg of 7-methoxy-1,3-benzoxazol-2-amine (

      
      ) into a vial.
      
    • Accurately weigh 10.0 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      . (Ensure complete solubility; sonicate if necessary).[1]
      
  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher).[1][2]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).[1]
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = mass,
    
    
    = Purity.[1][3]
Protocol B: LC-MS/MS Quantification Method

Once the standard's purity is assigned via Protocol A, use this method for routine analysis.

  • Column: C18 (e.g., Waters BEH C18),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI Positive Mode, MRM.

MS/MS Transitions (Recommended):

  • Precursor: 165.1 m/z (

    
    )[1]
    
  • Quantifier: 150.1 m/z (Loss of

    
    , typical for methoxy aromatics).[1]
    
  • Qualifier: 122.0 m/z (Loss of

    
     + 
    
    
    
    / Ring cleavage).[1]

MS_Fragmentation Parent Parent Ion [M+H]+ = 165.1 Frag1 Fragment A [M-CH3]+ m/z = 150.1 Parent->Frag1 - CH3• (15 Da) (Methoxy cleavage) Frag2 Fragment B [M-NH3-CO]+ m/z = 122.0 Parent->Frag2 - NH3, - CO (Ring opening)

Figure 2: Proposed ESI+ fragmentation pathway for 7-methoxy-1,3-benzoxazol-2-amine.[1] The 165->150 transition is highly specific to the methoxy group.

Troubleshooting & Best Practices

  • Peak Tailing: The 2-amino group is basic.[1] If tailing occurs on C18 columns, increase buffer strength (e.g., 10mM Ammonium Formate) or use a charged-surface hybrid (CSH) column.[1]

  • Stock Solution Stability: Benzoxazol-2-amines are stable in DMSO for months at -20°C. However, in dilute aqueous acid (mobile phase), they may hydrolyze over 24-48 hours. Always prepare working standards fresh daily.

  • Isomer Confusion: Ensure your standard is not the 5-methoxy or 6-methoxy isomer. These have identical masses.[1] Only NMR (coupling constants) or high-resolution chromatography can distinguish them.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][4] ICH Guideline Q2(R2) on Validation of Analytical Procedures.[1][4][5][6]Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: 2-Aminobenzoxazole (Parent Structure).[1][3][8] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] TraceCERT® Certified Reference Materials Technical Guide.[1]Link[1]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-1,3-Benzoxazol-2-Amine: Operational Disposal Guide

Topic: 7-METHOXY-1,3-BENZOXAZOL-2-AMINE Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2][3] [1][2][3] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-METHOXY-1,3-BENZOXAZOL-2-AMINE Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2][3]

[1][2][3]

Executive Summary: Immediate Action Directive

Do not dispose of this compound down the drain. 7-Methoxy-1,3-benzoxazol-2-amine (2-Amino-7-methoxybenzoxazole) is a heterocyclic primary amine.[1][2][3] It must be treated as Hazardous Organic Waste .[3] The only acceptable disposal method is High-Temperature Incineration equipped with nitrogen oxide (NOx) scrubbers.[3]

Chemical Profile & Hazard Basis (The "Why")

To execute a safe disposal plan, you must understand the chemical behavior driving the safety protocols.[3] This compound is not merely "waste"; it is a reactive intermediate with specific stability and toxicity profiles.[3]

Chemical Identity:

  • Systematic Name: 7-Methoxy-1,3-benzoxazol-2-amine[1][2][3]

  • Functional Classification: Benzoxazole derivative / Primary Amine / Heterocycle[1][3]

  • Acidity/Basicity: Weak base (due to the 2-amino group).[3]

  • Solubility: Low water solubility; soluble in DMSO, Methanol, and organic solvents.[3]

Hazard Assessment (Structure-Activity Relationship): The benzoxazole core, combined with an exocyclic amine, presents specific hazards that dictate the disposal route.[3]

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Zero Tolerance for Drain Disposal. Even trace amounts can contaminate aquatic systems.[1][2][3]
Skin/Eye Irritation H315 / H319 PPE Requirement: Double nitrile gloves and safety goggles are mandatory during waste transfer.[3]
Respiratory Irritation H335 Engineering Control: All solid weighing and liquid transfer must occur inside a fume hood.[3]
Chemical Reactivity --Segregation: Incompatible with strong acids (exothermic salt formation) and strong oxidizers.[3][4]

Scientist-to-Scientist Note: The methoxy group at the 7-position increases electron density on the benzene ring compared to the parent benzoxazole.[1][2][3] While this may slightly alter metabolic stability, it does not mitigate the fundamental toxicity of the benzoxazole scaffold.[3] Treat as a suspected mutagen until proven otherwise.[3]

Pre-Disposal: Segregation & Storage Protocols

A self-validating waste system relies on strict segregation before the waste leaves the bench.[1][2][3] Mixing incompatible streams is the primary cause of waste container over-pressurization.[3]

Segregation Rules
  • NO Acids: Do not mix with acidic waste streams (e.g., TFA, HCl).[3] The amine functionality will protonate, generating heat and potentially precipitating salts that clog waste lines.[3]

  • NO Oxidizers: Keep separate from nitric acid or peroxide waste streams to prevent violent oxidation of the organic framework.[3]

  • Halogenated vs. Non-Halogenated:

    • Solid Waste: Can generally be combined with other solid hazardous organics.[3]

    • Liquid Waste: If dissolved in DMSO/Methanol, segregate into Non-Halogenated Organic waste.[3] If dissolved in DCM/Chloroform, segregate into Halogenated Organic waste.[3]

Labeling Standard

Every container must be labeled immediately upon creation.[3]

  • Content: "7-Methoxy-1,3-benzoxazol-2-amine" (Do not use abbreviations like "7-MBA").[1][2][3]

  • Solvent: List all solvents present (e.g., "DMSO 90%, Compound 10%").

  • Hazard Checkbox: Toxic, Irritant.[3]

Disposal Workflows (Step-by-Step)

I have designed two distinct workflows based on the physical state of the waste.

Scenario A: Solid Waste (Pure Substance / Expired Reagent)

Applicability: Old inventory, spilled solids, or contaminated weighing paper.[1][3]

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Sealing: Ensure the cap has a Teflon (PTFE) liner to prevent organic vapor leaching.[3]

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag to contain any exterior dust.

  • Disposal Stream: Designate as "Solid Hazardous Waste (Incineration Only)."

Scenario B: Liquid Waste (Reaction Mixtures / HPLC Effluent)

Applicability: Mother liquors, filtrates, or stock solutions.[1][3]

  • pH Check: Ensure the solution pH is neutral or basic (pH 7–10).[3] If highly acidic, neutralize slowly with Sodium Bicarbonate before capping (to prevent gas buildup).[3]

  • Solvent Compatibility:

    • If in DMSO/MeOH: Pour into Non-Halogenated waste carboy.

    • If in DCM: Pour into Halogenated waste carboy.

  • Volume Limit: Never fill waste carboys >90% full. Leave headspace for thermal expansion.[3]

Visual Workflow: Decision Logic

DisposalWorkflow Start Waste Generation: 7-Methoxy-1,3-benzoxazol-2-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Weighing Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solution, Mother Liquor) StateCheck->Liquid Liquid PackSolid Pack in HDPE/Glass Jar Double Bag Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated Carboy (DMSO, MeOH, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated Carboy (DCM, Chloroform) SolventCheck->Halo Contains Halogens Incinerator FINAL DISPOSAL: High-Temp Incineration (with NOx Scrubber) PackSolid->Incinerator NonHalo->Incinerator Halo->Incinerator

Caption: Decision logic for segregating 7-methoxy-1,3-benzoxazol-2-amine waste streams to ensure compatibility with incineration protocols.

Spill Management Protocol

If a spill occurs, immediate containment is required to prevent aerosolization.[3]

  • Evacuate & Ventilate: If the spill is >5g or outside a hood, clear the area.[3]

  • PPE: Wear nitrile gloves (double layer), lab coat, and N95/P100 respirator if dust is visible.[3]

  • Dry Spill: Do not sweep (creates dust).[3] Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.[3]

  • Wet Spill: Absorb with vermiculite or chem-pads.[3]

  • Decontamination: Clean the surface with a 1% Acetic Acid solution (to solubilize the amine), followed by soap and water.[3]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

Regulatory & Compliance Context (US/Global)
  • RCRA (USA): While 7-methoxy-1,3-benzoxazol-2-amine is not explicitly "P-listed" or "U-listed" by the EPA, it must be characterized by the generator.[1][2][3]

    • Determination: It is a Characteristic Waste if it exhibits toxicity (D004-D043) or ignitability (D001, if in solvent).[3]

    • Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (unless in a regulated solvent) but manage with the strictness of a P-listed compound due to biological activity.[3]

  • European Waste Catalogue (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[3]

References
  • PubChem. 2-Aminobenzoxazole Compound Summary (Parent Structure). National Library of Medicine.[3] Available at: [Link][3]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3] EPA.gov.[3] Available at: [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press (US).[3] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-METHOXY-1,3-BENZOXAZOL-2-AMINE

Executive Safety Summary 7-Methoxy-1,3-benzoxazol-2-amine (also known as 2-amino-7-methoxybenzoxazole) belongs to the 2-aminobenzoxazole class. While specific toxicological data for this exact regioisomer is often limite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

7-Methoxy-1,3-benzoxazol-2-amine (also known as 2-amino-7-methoxybenzoxazole) belongs to the 2-aminobenzoxazole class. While specific toxicological data for this exact regioisomer is often limited in public databases compared to its parent compound (2-aminobenzoxazole, CAS 4570-41-6), it must be handled with the Precautionary Principle applied to pharmacologically active aromatic amines.

Core Hazards (Extrapolated from Structure-Activity Relationships):

  • Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful).[1] The metabolic cleavage of the oxazole ring or oxidation of the amine can generate reactive metabolites.

  • Sensitization: Aromatic amines are notorious skin and respiratory sensitizers.

  • Irritation: High probability of causing serious eye irritation (Category 2A) and respiratory tract irritation (STOT SE 3).

Immediate Action Required: Treat this substance as a potent sensitizer and irritant . All handling of the dry powder must occur inside a certified chemical fume hood.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for 7-Methoxy-1,3-benzoxazol-2-amine
Elimination/Substitution Not applicable (Target molecule).
Engineering Controls Mandatory: Class II Biological Safety Cabinet (if sterile) or Chemical Fume Hood. Face Velocity: 80–100 fpm.
Administrative Controls Designate a "Red Zone" for weighing. Use anti-static mats to prevent powder dispersal.
PPE (Personal Protective Equipment) See Section 3 below.

Personal Protective Equipment (PPE) Matrix

This matrix provides specific product recommendations based on permeation resistance to aromatic amines and organic solvents used in solubilization (e.g., DMSO, Methanol).

A. Hand Protection (Critical)
  • Risk: Aromatic amines can rapidly permeate thin latex.

  • Recommendation: Double-gloving is required when handling solutions.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).

  • Protocol: Change outer gloves immediately upon splash contact. Change inner gloves every 2 hours of continuous work.

B. Respiratory Protection
  • Primary Barrier: Chemical Fume Hood (Engineering Control).

  • Secondary Barrier (If Hood is Compromised/Unavailable):

    • Solid/Powder: N95 or P100 particulate respirator (NIOSH approved).

    • Solution (in DMSO/Methanol): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: A surgical mask offers zero protection against chemical vapors or fine particulates.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are insufficient for powders that can become airborne.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe chemical-resistant shoes.

Operational Workflow: Powder to Solution

The following diagram outlines the safe handling workflow to minimize contamination risk.

HandlingProtocol cluster_hood INSIDE FUME HOOD Start Start: Chemical Retrieval RiskCheck Risk Assessment: Check Ventilation & Static Start->RiskCheck Donning Don PPE: Double Nitrile + Goggles + Lab Coat RiskCheck->Donning Safe to Proceed Weighing Weighing (Inside Hood): Use Anti-Static Gun + Balance Shield Donning->Weighing Solubilization Solubilization: Add Solvent (DMSO/MeOH) slowly Weighing->Solubilization Decon Decontamination: Wipe surfaces with 10% Bleach -> Ethanol Solubilization->Decon Doffing Doff PPE: Outer Gloves -> Goggles -> Coat -> Inner Gloves Decon->Doffing Disposal Disposal: Solid Waste (P-List equivalent) / Liquid Waste Doffing->Disposal

Figure 1: Operational workflow for handling 7-Methoxy-1,3-benzoxazol-2-amine, emphasizing containment within the fume hood during critical phases.

Detailed Handling Protocols

Step 1: Weighing & Static Control

The 7-methoxy substitution can affect the crystal lattice energy, often resulting in a "fluffy" static-prone powder.

  • Environment: Place the analytical balance inside the fume hood.

  • Static Neutralization: Use an ionizing fan or a Polonium-210 anti-static gun on the spatula and weigh boat before touching the powder.

  • Transfer: Never pour from the stock bottle. Use a clean, disposable spatula.

Step 2: Solubilization (DMSO/Methanol)
  • Caution: Dissolving amines in DMSO creates a solution that penetrates skin instantly, carrying the toxic payload into the bloodstream.

  • Technique: Add solvent down the side of the vial to prevent aerosolization of the powder. Cap immediately and vortex inside the hood.

Step 3: Spill Response
  • Powder Spill: Do not sweep. Cover with wet paper towels (soaked in water or weak acid like 1M Acetic Acid to protonate the amine and reduce volatility), then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Waste Disposal & Deactivation

Do not dispose of this chemical down the drain. It is toxic to aquatic life (H411).

Waste StreamHandling Instruction
Solid Waste Collect contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste" bag. Label as "Toxic Solid - Benzoxazole Derivative."
Liquid Waste Segregate into "Organic Waste - Halogen Free" (unless dissolved in DCM/Chloroform). Label clearly with full chemical name.
Glassware Rinse with Acetone, then wash with Alconox. Collect the first acetone rinse as hazardous waste.

References

  • PubChem. 2-Aminobenzoxazole (Parent Compound Safety Profile).[2] National Library of Medicine. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Disclaimer: This guide is based on the chemical class properties of aminobenzoxazoles. Always verify the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, MolPort) for batch-specific impurities.

Sources

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